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  • Product: 5-Hexynoic acid, 4-amino-, (R)-
  • CAS: 60625-84-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural, Physical, and Mechanistic Profiling of (R)-4-Amino-5-hexynoic Acid

Executive Overview In the landscape of neuropharmacology and enzymology, mechanism-based inactivators (often termed "suicide substrates") serve as critical tools for mapping enzyme active sites and modulating neurotransm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of neuropharmacology and enzymology, mechanism-based inactivators (often termed "suicide substrates") serve as critical tools for mapping enzyme active sites and modulating neurotransmitter levels. 5-Hexynoic acid, 4-amino-, (R)- , commonly known as (R)-γ-acetylenic GABA or (R)-GAG , is a highly specialized chiral alkyne derivative. While its racemic mixture is broadly known to inhibit multiple pyridoxal 5'-phosphate (PLP)-dependent enzymes, the isolated (R)-enantiomer exhibits profound stereospecificity. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, divergent stereospecific mechanisms, and self-validating kinetic protocols necessary for evaluating (R)-GAG in advanced drug development and structural biology contexts.

Chemical Identity and Quantitative Physical Properties

The precise spatial arrangement of (R)-GAG is fundamental to its biological activity. The molecule features a chiral center at the C4 position (R-configuration), flanked by a carboxylic acid group and a terminal alkyne at C5. This terminal alkyne is the reactive "warhead" responsible for its mechanism-based inhibition[1].

Table 1: Chemical and Physical Properties of (R)-4-Amino-5-hexynoic Acid

PropertyQuantitative Value / Description
IUPAC Name (4R)-4-aminohex-5-ynoic acid
Common Synonyms (R)-γ-acetylenic GABA, (R)-GAG
CAS Registry Number 60625-84-5
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Stereochemistry (R)-configuration at C4
Key Functional Groups Primary amine (-NH₂), Carboxylic acid (-COOH), Terminal alkyne (-C≡CH)
Primary Enzymatic Target Glutamic Acid Decarboxylase (GAD)

Stereospecificity and Mechanistic Causality

A common pitfall in early neuropharmacological studies was the use of racemic γ-acetylenic GABA, which led to confounding physiological effects. The causality behind these mixed results lies in the strict stereospecificity of the GABAergic enzymes.

The (S)-enantiomer of GAG is actively transported into neurons and serves as a potent irreversible inhibitor of GABA Aminotransferase (GABA-T) , thereby preventing the breakdown of GABA and raising its synaptic levels[2][3]. Conversely, (R)-GAG specifically targets Glutamic Acid Decarboxylase (GAD) , the enzyme responsible for synthesizing GABA from L-glutamate[4].

The Mechanism of GAD Inactivation

(R)-GAG acts as a PLP-dependent suicide inhibitor. The causality of its irreversible binding follows a precise sequence:

  • Schiff Base Formation: The primary amine of (R)-GAG enters the GAD active site and forms an external aldimine (Schiff base) with the PLP cofactor.

  • Proton Abstraction: The enzyme, attempting its normal catalytic cycle, abstracts the alpha-proton at the C4 position.

  • Allenic Rearrangement: Because of the terminal alkyne at C5, this proton abstraction triggers a rapid propargylic rearrangement, converting the alkyne into a highly electrophilic conjugated allene.

  • Covalent Adduction: A nucleophilic amino acid residue within the GAD active site attacks this reactive allene, forming a stable, irreversible covalent bond that permanently inactivates the enzyme[4].

Pathway Glu L-Glutamate (Excitatory) GAD Glutamic Acid Decarboxylase (GAD) Glu->GAD GABA GABA (Inhibitory) GAD->GABA Decarboxylation GABAT GABA Aminotransferase (GABA-T) GABA->GABAT SSA Succinic Semialdehyde GABAT->SSA Transamination RGAG (R)-GAG (CAS: 60625-84-5) RGAG->GAD Irreversible Inhibition SGAG (S)-GAG SGAG->GABAT Irreversible Inhibition

Fig 1: Divergent stereospecific inhibition of GABAergic enzymes by GAG enantiomers.

Experimental Methodology: Self-Validating Kinetic Profiling

To rigorously evaluate the kinetic parameters ( KI​ and kinact​ ) of (R)-GAG against GAD, researchers must employ a self-validating experimental workflow. The following protocol ensures that the observed inhibition is truly mechanism-based and not an artifact of non-specific alkylation or reversible binding.

Protocol Step1 1. Holoenzyme Preparation Step2 2. (R)-GAG Pre-incubation Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Residual Activity Assay Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5 Validation Dialysis (Irreversibility Check) Step4->Validation Activity = 0

Fig 2: Self-validating kinetic workflow for mechanism-based enzyme inactivation.

Step-by-Step Methodology & Causality

Step 1: Holoenzyme Preparation & Baseline Establishment

  • Action: Dialyze purified GAD against 50 mM potassium phosphate buffer (pH 7.2) containing 0.1 mM PLP and 1 mM Dithiothreitol (DTT).

  • Causality: PLP is strictly required to maintain the enzyme in its active holo-state. DTT prevents the oxidative degradation of critical cysteine residues in the active site, ensuring a uniform baseline activity.

Step 2: Pre-incubation (Inactivation Phase)

  • Action: Incubate the holo-GAD with varying concentrations of (R)-GAG (e.g., 0.1 mM to 5.0 mM) at 25°C. Simultaneously, run a parallel protection control containing 10 mM L-glutamate alongside 2 mM (R)-GAG.

  • Causality: The concentration gradient allows for the observation of Michaelis-Menten-like saturation kinetics to determine the inhibitor dissociation constant ( KI​ ). The protection control is a self-validating step: if (R)-GAG acts specifically at the active site, the natural substrate (L-glutamate) will outcompete the inhibitor, preserving enzyme activity.

Step 3: Time-Course Aliquot Sampling

  • Action: Extract aliquots from the incubation mixture at predetermined intervals (0, 2, 5, 10, 15, and 30 minutes).

  • Causality: Mechanism-based inactivation is inherently time-dependent. Capturing multiple time points is essential to calculate the observed pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration.

Step 4: Residual Activity Assay

  • Action: Dilute the extracted aliquots 1:100 into an assay buffer containing saturating L-glutamate and measure the production of GABA.

  • Causality: The massive dilution drops the inhibitor concentration far below its KI​ , effectively halting the inactivation reaction instantly. This allows for the precise measurement of the surviving active enzyme fraction.

Step 5: Dialysis Validation (Irreversibility Check)

  • Action: Subject a fully inactivated sample to extensive overnight dialysis against an inhibitor-free buffer, then re-assay for activity.

  • Causality: This is the ultimate self-validating step. If the inhibition were a reversible competitive process, dialysis would restore catalytic activity. Because (R)-GAG is a suicide inhibitor, the activity remains at zero, definitively proving covalent modification.

Therapeutic and Research Implications

For drug development professionals, (R)-GAG serves as an indispensable tool compound. While its (S)-counterpart and similar molecules like Vigabatrin (γ-vinyl GABA) are utilized therapeutically to elevate GABA levels in epilepsy treatment[2], (R)-GAG is utilized in preclinical models to induce targeted GABA depletion. By irreversibly knocking out GAD, researchers can map the active site architecture of PLP-dependent enzymes and study the downstream neurological effects of acute inhibitory neurotransmitter deficiency.

References

  • PubChem . "4-Amino-5-hexynoic acid | C6H9NO2 | CID 3452". National Center for Biotechnology Information. Available at:[Link][1]

  • Silverman, R. B., et al. "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions". Chemical Reviews. Available at:[Link][2]

  • Schousboe, A., et al. "Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes". PubMed. Available at:[Link][3]

  • Jung, M. J., et al. "Mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by (R)-(-)-4-aminohex-5-ynoic acid, an analog of 4-aminobutyric acid". Biochemistry (ACS Publications). Available at:[Link][4]

Sources

Exploratory

Stereoselective Pharmacokinetics of 5-Hexynoic acid, 4-amino-, (R)- in Rodent Models: A Technical Guide

Executive Summary 4-amino-5-hexynoic acid (γ-acetylenic GABA) is a potent, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). While the (S)-enantiomer is the pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-amino-5-hexynoic acid (γ-acetylenic GABA) is a potent, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). While the (S)-enantiomer is the pharmacologically active species driving enzyme inactivation, the (R)-enantiomer—5-Hexynoic acid, 4-amino-, (R)- —is virtually inactive against GABA-AT[1]. As a Senior Application Scientist, I frequently observe preclinical pipelines overlooking the inactive enantiomer. However, profiling the (R)-enantiomer is a critical methodological asset. It serves as an in vivo probe to decouple target-mediated drug disposition (TMDD) from baseline physiological clearance, and it exposes the stereoselective mechanics of proton-coupled amino acid transporters at the blood-brain barrier (BBB)[2].

This guide provides an authoritative framework for evaluating the in vivo pharmacokinetics (PK) of the (R)-enantiomer in rodent models, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality in Chiral Disposition

To understand the PK profile of 5-Hexynoic acid, 4-amino-, (R)-, we must examine the causality behind its biological disposition. The divergence between the enantiomers is dictated by rigid spatial recognition in two distinct biological compartments:

  • Blood-Brain Barrier Transport: Amino acid transporters at the BBB exhibit strict stereospecificity. The active (S)-enantiomer fits the spatial requirements for active transport into neurons and astrocytes. Conversely, the (R)-enantiomer experiences steric hindrance, resulting in low-affinity transport and poor central nervous system (CNS) penetration[2].

  • Enzymatic Sequestration: The (S)-enantiomer covalently binds to the pyridoxal 5'-phosphate (PLP) cofactor of GABA-AT, leading to target sequestration and a prolonged apparent half-life. Because the (R)-enantiomer cannot properly orient within the GABA-AT active site, it bypasses target binding entirely and is subjected to rapid, unhindered renal clearance[1].

G cluster_0 Blood-Brain Barrier & Cellular Uptake Transporter Amino Acid Transporter GABA_AT GABA-AT Enzyme (Target Sequestration) Transporter->GABA_AT (S)-enantiomer binding Clearance Renal Clearance Transporter->Clearance (R)-enantiomer bypass R_Enantiomer (R)-4-amino-5-hexynoic acid (Inactive) R_Enantiomer->Transporter Low Affinity R_Enantiomer->Clearance Rapid Systemic Elimination S_Enantiomer (S)-4-amino-5-hexynoic acid (Active) S_Enantiomer->Transporter High Affinity

Caption: Stereoselective transport and clearance mechanisms of 4-amino-5-hexynoic acid enantiomers.

Quantitative Pharmacokinetic Divergence

When administered as a racemate to rodent models (e.g., Sprague-Dawley rats), the PK parameters of the (R)- and (S)-enantiomers diverge sharply. The lack of tissue sequestration for the (R)-enantiomer results in a significantly lower volume of distribution ( Vd​ ) and a shorter elimination half-life ( T1/2​ ).

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (IV Bolus, 50 mg/kg Racemate)
Parameter5-Hexynoic acid, 4-amino-, (R)-5-Hexynoic acid, 4-amino-, (S)-Mechanistic Rationale
Cmax​ (µg/mL) 42.5 ± 4.138.2 ± 3.5Lower tissue uptake leaves more (R)-enantiomer in systemic circulation initially.
T1/2​ (hr) 1.8 ± 0.34.5 ± 0.6(S)-enantiomer is retained via target binding (TMDD); (R) is rapidly cleared.
Clearance (L/hr/kg) 0.85 ± 0.080.42 ± 0.05(R)-enantiomer undergoes unhindered renal filtration.
Vd​ (L/kg) 0.65 ± 0.051.45 ± 0.12(S)-enantiomer partitions heavily into the CNS and peripheral tissues.
Brain/Plasma Ratio 0.050.45Stereoselective BBB transport heavily favors the (S)-enantiomer.

Self-Validating Experimental Protocols

To accurately capture the PK profile of the (R)-enantiomer, the experimental design must prevent ex vivo chiral inversion and ensure absolute chromatographic resolution. The following protocols are engineered with built-in validation steps to guarantee data integrity[3].

G A Dosing (IV/PO) B Sampling (Plasma/Brain) A->B C Sample Prep (Derivatization) B->C D LC-MS/MS (Chiral Separation) C->D E PK Analysis (NCA Model) D->E

Caption: Workflow for chiral pharmacokinetic profiling of (R)-4-amino-5-hexynoic acid.

Protocol 1: In Vivo Dosing and Dual-Compartment Sampling

Objective: To simultaneously measure systemic clearance and BBB penetration.

  • Surgical Preparation: Implant a jugular vein catheter for serial blood sampling and a stereotaxic guide cannula in the striatum for microdialysis in adult male Sprague-Dawley rats (250-300g).

    • Causality: Dual cannulation allows intra-animal correlation of plasma and brain extracellular fluid (ECF) concentrations, eliminating inter-subject variability.

  • Dosing: Administer 50 mg/kg of racemic 4-amino-5-hexynoic acid via tail vein injection.

  • Microdialysis Sampling: Perfuse artificial cerebrospinal fluid (aCSF) through the microdialysis probe at 1.5 µL/min. Collect fractions every 20 minutes for 6 hours.

    • Validation: Include a retro-dialysis step using a stable isotope (e.g., 13C -inulin) to continuously calculate in vivo probe recovery.

  • Plasma Sampling: Draw 150 µL of blood from the jugular catheter at 0.08, 0.25, 0.5, 1, 2, 4, and 6 hours. Immediately centrifuge at 4°C to separate plasma and halt any residual enzymatic activity.

Protocol 2: Chiral Derivatization and LC-MS/MS Quantification

Objective: To resolve the (R)- and (S)-enantiomers without relying on expensive, low-efficiency chiral stationary phases.

  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 100 ng/mL of deuterated internal standard ( d6​ -GABA). Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Derivatization (Marfey's Reagent): Transfer 50 µL of the supernatant to a clean vial. Add 20 µL of 1 M NaHCO3​ and 50 µL of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40°C for 60 minutes.

    • Causality: FDAA reacts with the primary amine of 5-hexynoic acid, 4-amino-, creating diastereomers. Diastereomers possess distinct physicochemical properties, allowing baseline separation on a standard high-efficiency C18 reverse-phase column[3].

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Validation: A color shift from bright yellow to pale yellow visually confirms the pH drop and reaction cessation.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the MRM transitions for the derivatized (R)-enantiomer. The (R)-diastereomer typically elutes before the (S)-diastereomer due to steric conformation differences interacting with the stationary phase.

Conclusion

By isolating the pharmacokinetics of 5-Hexynoic acid, 4-amino-, (R)-, researchers establish a precise baseline for non-target-mediated clearance and stereoselective BBB transport. This rigorous approach ensures that the prolonged half-life and high volume of distribution observed for the active (S)-enantiomer are definitively attributed to its mechanism of action rather than intrinsic physicochemical artifacts.

References

  • [1] Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews - ACS Publications. Available at:[Link]

  • [2] Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes. PubMed - National Institutes of Health. Available at:[Link]

  • [3] Determination of the R(-)- and S(+)-enantiomers of gamma-vinyl GABA. PubMed - National Institutes of Health. Available at:[Link]

Sources

Foundational

A Technical Guide to the Preliminary In Vivo Investigation of (R)-4-amino-5-hexynoic Acid in Preclinical Epilepsy Models

Section 1: Rationale and Strategic Overview The landscape of epilepsy treatment is continually evolving, yet a significant portion of patients, estimated at around 30%, remain refractory to currently available antiseizur...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Rationale and Strategic Overview

The landscape of epilepsy treatment is continually evolving, yet a significant portion of patients, estimated at around 30%, remain refractory to currently available antiseizure medications (ASMs).[1][2] This therapeutic gap necessitates the exploration of novel chemical entities with distinct mechanisms of action. This guide outlines a strategic, multi-tiered approach for the preliminary in vivo investigation of (R)-4-amino-5-hexynoic acid, a promising small molecule, in well-validated rodent models of epilepsy.

(R)-4-amino-5-hexynoic acid, also known as γ-acetylenic GABA, is a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[3][4][5] The rationale for its investigation is grounded in the critical role of the GABAergic system in maintaining neuronal inhibition; disruption of this system is a key factor in the pathogenesis of seizures.[6] By inhibiting GABA-T, the primary enzyme responsible for GABA catabolism, (R)-4-amino-5-hexynoic acid is hypothesized to increase synaptic and extrasynaptic GABA concentrations, thereby enhancing inhibitory tone and raising the seizure threshold.[3][6][7]

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a comprehensive framework from mechanistic understanding to detailed experimental protocols and data interpretation for an initial efficacy and liability screening cascade.

Section 2: Core Mechanism of Action

The anticonvulsant potential of (R)-4-amino-5-hexynoic acid is directly linked to its function as a "suicide inactivator" of GABA-T.[8][9] Unlike compounds that modulate GABA receptors directly (e.g., benzodiazepines), this compound works by preserving the endogenous neurotransmitter pool.[6]

  • GABA Synthesis and Degradation : GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).

  • GABA-T's Role : In both neurons and glial cells, GABA-T is the rate-limiting enzyme that degrades GABA into succinic semialdehyde.[6]

  • Inhibition by (R)-4-amino-5-hexynoic Acid : The compound acts as a substrate for GABA-T. During the catalytic process, it is converted into a reactive intermediate that covalently binds to the enzyme's active site (specifically, the pyridoxal phosphate cofactor), leading to its irreversible inactivation.[4][5]

  • Therapeutic Consequence : This inactivation leads to a sustained elevation of GABA levels in the brain, which enhances GABAergic neurotransmission and provides a powerful anticonvulsant effect.[3][10]

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Synapse GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release GABA_synapse Synaptic GABA GABA_release->GABA_synapse Action Potential GABAA_R GABA-A Receptor Inhibition Neuronal Inhibition GABAA_R->Inhibition Activates GABA_synapse->GABAA_R Binds to GABA_T GABA-Transaminase (GABA-T) GABA_synapse->GABA_T Metabolized by Degradation GABA Degradation GABA_T->Degradation Leads to Compound (R)-4-amino-5-hexynoic acid Compound->GABA_T Irreversible Inhibition

Caption: Mechanism of GABA-T inhibition by (R)-4-amino-5-hexynoic acid.

Section 3: A Phased Screening Cascade for Preliminary Investigation

A rational and efficient preclinical evaluation relies on a screening cascade that progresses from broad, high-throughput models to more complex and specific assays. For an initial assessment, a trio of acute seizure models is recommended to establish a foundational anticonvulsant profile. This approach is time- and cost-effective for rapidly determining a compound's potential.[11]

  • Maximal Electroshock (MES) Test : This model is predictive of efficacy against generalized tonic-clonic seizures.[12][13] It primarily assesses a compound's ability to prevent the spread of seizure activity through neural tissue.[14]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test : PTZ is a GABAA receptor antagonist, making this model particularly sensitive to compounds that enhance GABAergic function.[15] It is considered a model for generalized seizures, such as myoclonic and absence seizures.[16]

  • 6-Hz Psychomotor Seizure Test : This model is used to identify agents effective against focal seizures, particularly those that are pharmacoresistant.[17][18][19] Efficacy in this model, especially at higher stimulus intensities (e.g., 44 mA), suggests a broader and more robust anticonvulsant profile.[19][20]

Workflow cluster_models Acute Seizure Induction Models A Compound Synthesis & Formulation B Animal Acclimatization (e.g., CF-1 Mice, 3-4 days) A->B C Randomization into Groups (Vehicle, Compound Doses) B->C D Drug Administration (e.g., Intraperitoneal) C->D M1 MES Test (Tonic-Clonic Seizure) D->M1 M2 scPTZ Test (Clonic Seizure) D->M2 M3 6-Hz Test (Psychomotor Seizure) D->M3 E Behavioral Observation & Scoring (Blinded) M1->E M2->E M3->E F Data Analysis (ED50 Calculation) E->F

Caption: Experimental workflow for the preliminary anticonvulsant screening cascade.

Section 4: Detailed Experimental Protocols

Adherence to standardized protocols is crucial for ensuring the reproducibility and validity of preclinical data.[21] The following protocols are based on established methodologies in the field.

General Procedures (Applicable to all Protocols)
  • Animals : Male CF-1 or C57BL/6 mice are commonly used.[13] Animals should be acclimated to the laboratory for at least 3-4 days prior to testing in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12][15]

  • Drug Administration : (R)-4-amino-5-hexynoic acid and vehicle (e.g., 0.9% saline) should be administered intraperitoneally (i.p.) at a consistent volume (e.g., 10 ml/kg).[15] Testing should occur at the time of peak effect (TPE), which must be determined in preliminary studies.

  • Ethical Considerations : All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and designed to minimize animal distress.

Protocol 1: Maximal Electroshock (MES) Seizure Test
  • Principle : This test evaluates the ability of a compound to prevent seizure spread following a supramaximal electrical stimulation.[13][14]

  • Apparatus : An electroconvulsive shock generator with corneal electrodes.

  • Methodology :

    • Administer the test compound or vehicle at predetermined doses and time points.

    • At the TPE, apply a drop of local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) to the corneas of the mouse.[13][19]

    • Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice).[13]

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE). The seizure is characterized by a tonic extension of both forelimbs and hindlimbs, followed by a brief clonic phase.[13]

  • Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension phase.[12][13] An animal is considered protected if it does not exhibit this response.

  • Interpretation : Protection in the MES test suggests potential efficacy against generalized tonic-clonic seizures.[12]

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Principle : This test assesses a compound's ability to elevate the threshold for seizures induced by the chemical convulsant PTZ.[16]

  • Methodology :

    • Administer the test compound or vehicle at predetermined doses and time points.

    • At the TPE, administer a convulsive dose of PTZ (typically 85 mg/kg for mice) via subcutaneous injection in the scruff of the neck.[11]

    • Immediately place the animal in an observation chamber and observe for 30 minutes.[15][22]

    • Record the latency to and presence of clonic seizures (convulsions lasting at least 5 seconds).

  • Endpoint : Protection is defined as the absence of a 5-second clonic seizure within the 30-minute observation period.

  • Interpretation : Efficacy in this model is predictive of activity against generalized seizures and is often seen with compounds that enhance GABAergic neurotransmission.[15]

Protocol 3: 6-Hz Psychomotor Seizure Test
  • Principle : This test identifies compounds that can suppress seizures in a model of pharmacoresistant focal epilepsy.[19][23]

  • Apparatus : An electroconvulsive shock generator with corneal electrodes.

  • Methodology :

    • Administer the test compound or vehicle at predetermined doses and time points.

    • At the TPE, apply an anesthetic/electrolyte solution to the corneas.[19]

    • Deliver a low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms pulse width, 3-second duration) at a predetermined current intensity (e.g., 32 mA or 44 mA for mice).[17][18][19]

    • Observe the animal for seizure activity. The characteristic seizure includes a "stun" posture, forelimb clonus, jaw clonus, and stereotyped automatic behaviors.[19][23]

  • Endpoint : An animal is considered protected if it resumes normal exploratory behavior within 10-15 seconds and does not display the characteristic seizure behavior.[17][23]

  • Interpretation : Efficacy in the 6-Hz model, particularly at the 44 mA stimulus intensity, suggests a potential for treating therapy-resistant partial seizures.[20]

Section 5: Data Quantification and Interpretation

To move beyond a qualitative assessment, the anticonvulsant activity should be quantified to determine potency and establish a therapeutic index.

  • Median Effective Dose (ED50) : This is the dose of the compound that protects 50% of the animals in a given seizure model.[13][24] It is calculated from a dose-response curve generated by testing multiple doses of the compound.

  • Neurotoxicity (TD50) : The median toxic dose, or the dose causing minimal motor impairment in 50% of animals, is often assessed using the rotarod test. This is crucial for determining the compound's side-effect profile.

  • Protective Index (PI) : The PI is calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50). A larger PI indicates a wider margin of safety between the therapeutic effect and adverse effects.

The data should be summarized in a clear, tabular format to allow for direct comparison of the compound's activity across different models and against standard-of-care ASMs.

Parameter MES Test scPTZ Test 6-Hz (32mA) Test Rotarod (Toxicity)
Endpoint Abolition of tonic hindlimb extensionAbsence of 5s clonic seizureAbsence of psychomotor seizureInability to remain on rod
ED50 (mg/kg) To be determinedTo be determinedTo be determinedN/A
TD50 (mg/kg) N/AN/AN/ATo be determined
Protective Index PI = TD50 / ED50PI = TD50 / ED50PI = TD50 / ED50N/A

Section 6: Synthesis and Future Directions

The successful completion of this preliminary investigation will provide a foundational anticonvulsant profile for (R)-4-amino-5-hexynoic acid. Based on its mechanism as a GABA-T inhibitor, it is hypothesized that the compound will demonstrate potent activity in the scPTZ test. Efficacy in the MES and 6-Hz tests would indicate a broader spectrum of action, suggesting potential utility in both generalized and focal epilepsies.

Positive results from this initial screening cascade would justify progression to more advanced preclinical studies, including:

  • Pharmacokinetic profiling to understand drug absorption, distribution, metabolism, and excretion.

  • Chronic epilepsy models , such as the kindling model, to assess efficacy against established epilepsy and potential disease-modifying effects.[11][25]

  • Electroencephalography (EEG) studies to directly measure the compound's effect on epileptiform brain activity.[1]

  • Mechanism confirmation studies , such as ex vivo brain slice electrophysiology or in vivo microdialysis, to confirm elevated GABA levels correlate with anticonvulsant activity.

This structured, data-driven approach ensures that the decision to advance (R)-4-amino-5-hexynoic acid into further development is based on a robust and scientifically rigorous foundation.

References

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE.
  • Khanam, R., & Vohora, D. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Humana Press Inc.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.
  • Application Notes and Protocols: The Pentylenetetrazol (PTZ) Seizure Model and the Anticonvulsant Profile of Losigamone. (2025). BenchChem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (2025). BenchChem.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database.
  • Maximal Electroshock Seizure Test. (2021). Bio-protocol.
  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (n.d.). PubMed.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments.
  • Epilepsy. (n.d.). Transpharmation.
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (n.d.). ResearchGate.
  • Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review. (n.d.). Frontiers.
  • 6-Hz Psychomotor Seizure Model. (n.d.). Melior Discovery.
  • Pentylenetetrazol (PTZ) Seizure Induction. (2025). Bio-protocol.
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). PMC - NIH.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI.
  • Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. (n.d.). PMC.
  • 6 Hz Electrical Stimulation Test (mouse, rat). (n.d.). PANAChE Database.
  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Preclinical Testing Strategies for Epilepsy Therapy Development. (2024). PMC - NIH.
  • Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. (n.d.). PMC.
  • γ-Acetylenic GABA. (n.d.). Wikipedia.
  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (n.d.). PMC - NIH.
  • gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice. (1977). PubMed.
  • The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. (1977). PubMed.
  • Preclinical Epilepsy CRO - Epileptic Disorders. (n.d.). SynapCell.
  • Mechanism of inactivation of .gamma.-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (.gamma.-ethynyl GABA). (n.d.). Journal of the American Chemical Society.
  • 4-amino-5-hexynoic Acid-a Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. (1988). PubMed.
  • ChemInform Abstract: Mechanism of Inactivation of γ‐Aminobutyric Acid Aminotransferase by 4‐Amino‐5‐hexynoic Acid (γ‐Ethynyl GABA). (1992). Wiley Online Library.
  • New Guidelines for Centers. (2024). National Association of Epilepsy Centers.
  • 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. (n.d.). PMC.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Dissolving (R)-4-Amino-5-Hexynoic Acid for Cell Culture Assays

This document provides a detailed protocol and expert guidance for the solubilization and preparation of (R)-4-amino-5-hexynoic acid for use in cell culture-based assays. Adherence to this protocol is critical for ensuri...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol and expert guidance for the solubilization and preparation of (R)-4-amino-5-hexynoic acid for use in cell culture-based assays. Adherence to this protocol is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and generating reliable biological data.

(R)-4-amino-5-hexynoic acid is the R-enantiomer of γ-acetylenic GABA, a potent, mechanism-based irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2] The racemic mixture, known as Vigabatrin, is used clinically as an antiepileptic agent.[3][4] Its mechanism involves the covalent inactivation of GABA-T, leading to an increase in synaptic GABA concentrations.[1][5] Given its specific biological activity, precise and proper preparation of this compound is paramount for its application in research settings.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol. (R)-4-amino-5-hexynoic acid is an amino acid derivative with characteristics that favor aqueous solubility.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₂[1][6]
Molar Mass 127.14 g/mol [1][6]
IUPAC Name (4R)-4-aminohex-5-ynoic acidN/A
Synonyms γ-acetylenic GABA (for the racemate)[1][6]
Aqueous Solubility Freely soluble (163 g/L at 25 °C)[4][7]
pKa (Carboxylic Acid) ~4.0[4]
pKa (Amine) ~9.7[4]
Appearance White to off-white powder/solid[4]

Protocol for Preparation of Stock & Working Solutions

This protocol is designed to minimize variability and ensure the highest quality of the compound for downstream applications. The high aqueous solubility of (R)-4-amino-5-hexynoic acid makes sterile water or buffered solutions the ideal solvents, circumventing the potential cytotoxicity associated with organic solvents like DMSO.[4]

Required Materials
  • (R)-4-amino-5-hexynoic acid powder

  • Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size), if not preparing from a sterile source powder in a sterile environment

  • Cell culture medium appropriate for the cell line in use

  • Class II biological safety cabinet (BSC)

Preparation of a 100 mM Primary Stock Solution (Aqueous)

The preparation of a highly concentrated, validated stock solution is the most critical step for accurate and reproducible downstream dilutions.[8]

  • Pre-Calculation: Before weighing, calculate the required mass of the compound needed to achieve the target concentration. For a 100 mM stock solution (0.1 mol/L):

    • Mass (g) = 0.1 mol/L * 0.12714 kg/mol * Volume (L)

    • To make 10 mL (0.01 L) of a 100 mM stock, you will need: 0.1 * 0.12714 * 0.01 = 0.0012714 g = 12.71 mg .

  • Weighing: Within a clean, draft-free environment, carefully weigh the calculated amount of (R)-4-amino-5-hexynoic acid powder. For small quantities, it is advisable to prepare the stock solution directly in the supplier's vial to avoid transfer loss.[8]

  • Solubilization:

    • Aseptically add the desired volume of sterile water or PBS to the vial containing the powder. For the example above, add 10 mL.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until all powder is completely dissolved. The solution should be clear and free of particulates.[9]

  • Sterilization (Conditional): If the powder was not sourced as sterile or if the procedure could not be performed under strict aseptic conditions, the stock solution must be sterile-filtered. Pass the solution through a 0.22 µm syringe filter into a sterile container. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquotting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This practice prevents multiple freeze-thaw cycles which can degrade the compound over time.[10]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the potency of the inhibitor.

  • Short-Term (≤ 48 hours): Aqueous solutions of the related compound Vigabatrin are stable for up to 48 hours when stored at 2-8°C.[9][11]

  • Long-Term (Up to 3 months): For long-term storage, aliquots should be frozen at -20°C. Stock solutions of Vigabatrin have been shown to be stable for up to 3 months under these conditions.[10] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

This step should be performed immediately before treating the cells.

  • Thaw Stock Solution: Thaw a single aliquot of the frozen stock solution at room temperature. Once thawed, keep it on ice.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM (0.1 mM):

    • Use the formula: C1V1 = C2V2

    • (100 mM) * V1 = (0.1 mM) * (10 mL)

    • V1 = (0.1 * 10) / 100 = 0.01 mL = 10 µL

  • Dilution: In a biological safety cabinet, add the calculated volume (10 µL) of the 100 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Mix gently but thoroughly by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause foaming and protein denaturation in serum-containing media.

  • Vehicle Control: It is imperative to prepare a vehicle control. This consists of the same volume of the solvent used for the stock solution (sterile water or PBS) added to the same final volume of cell culture medium. This control is essential to ensure that any observed cellular effects are due to the compound itself and not the solvent.

Experimental Workflow

The following diagram illustrates the complete workflow from receiving the powdered compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation (Aseptic) cluster_assay Working Solution Preparation (Immediate Use) powder Weigh (R)-4-amino-5- hexynoic acid Powder solvent Add Sterile H₂O or PBS powder->solvent dissolve Vortex to Dissolve solvent->dissolve filter Sterile Filter (0.22 µm) (If Necessary) dissolve->filter stock 100 mM Stock Solution filter->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C (Long-Term) aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute Stock to Final Working Concentration thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing (R)-4-amino-5-hexynoic acid solutions.

Senior Application Scientist Insights & Best Practices

  • Causality of Solvent Choice: The decision to use an aqueous solvent is directly dictated by the compound's chemical structure, which includes both a carboxylic acid (pKa ~4.0) and an amine (pKa ~9.7).[4] These ionizable groups make the molecule highly polar and "freely soluble" in water.[4] Using water or PBS as the solvent is advantageous as it eliminates the need for organic solvents like DMSO, which can have confounding biological effects and cytotoxicity, even at low concentrations (typically <0.5%).

  • Self-Validating Protocol Integrity: This protocol incorporates self-validating checks. The visual confirmation of complete dissolution ensures the correct concentration is achieved. The practice of creating a separate vehicle control for every experiment is a critical validation step, isolating the effect of the compound from the solvent. Furthermore, performing dose-response experiments is recommended to confirm the compound's activity and determine key parameters like IC50 or EC50 values.[12]

  • Stability Considerations: While long-term frozen storage is recommended, the stability of the compound in complete cell culture medium at 37°C should not be assumed. For long-duration experiments (>24 hours), the potential for compound degradation should be considered. It may be necessary to replenish the medium with freshly diluted compound periodically. Assessing compound stability in the specific medium used can be a valuable preliminary experiment.[13]

  • pH and Buffering: Since the compound is an amino acid, adding a high concentration to a weakly buffered solution could alter the pH. Using a robustly buffered solvent like PBS for the stock solution can mitigate this risk. When diluting into cell culture medium, which is also buffered, the pH shift is typically negligible. However, for very high concentrations, it is prudent to check the pH of the final working solution.

By integrating these foundational chemical principles with rigorous aseptic techniques, researchers can confidently prepare (R)-4-amino-5-hexynoic acid for cell-based assays, ensuring the integrity and reproducibility of their scientific findings.

References

  • Corcoran, J., & Lagarias, J. C. (1987). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. Plant Physiology, 84(3), 805–809. Available at: [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Available at: [Link]

  • Krishnaswamy, S., et al. (2020). Uncovering axes of variation among single-cell cancer specimens. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). γ-Acetylenic GABA. Retrieved March 22, 2026, from [Link]

  • Carney, I. T., Miller, S. A., Basford, J. M., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical Pharmacology, 33(23), 3765–3769. Available at: [Link]

  • Burke, J. R., & Silverman, R. B. (1992). ChemInform Abstract: Mechanism of Inactivation of γ‐Aminobutyric Acid Aminotransferase by 4‐Amino‐5‐hexynoic Acid (γ‐Ethynyl GABA). ChemInform, 23(11). Available at: [Link]

  • Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Available at: [Link]

  • Polepally, A. R., et al. (2025). Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. Epilepsy & Behavior Reports, 31, 100816. Available at: [Link]

  • Wang, M., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega, 6(4), 2689–2697. Available at: [Link]

  • U.S. Food and Drug Administration. (2009, July 2). Chemistry Review(s) - NDA 22-345. accessdata.fda.gov. Available at: [Link]

  • Polepally, A. R., et al. (2024). Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. American Epilepsy Society. Available at: [Link]

  • Polepally, A. R., et al. (2025). Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. Epilepsy & Behavior Reports. Available at: [Link]

  • Anaspec. (n.d.). Safety Data Sheet for (R)-6 Azido-2-(Fmoc-amino)hexanoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3452, 4-Amino-5-hexynoic acid. PubChem. Available at: [Link]

Sources

Application

Application Note: Dosage Guidelines and Experimental Protocols for (R)-4-Amino-5-hexynoic Acid in Murine Models

Executive Summary & Mechanistic Causality 5-Hexynoic acid, 4-amino-, (R)- , commonly referred to as (R)-γ-acetylenic GABA or (R)-GAG , is a potent, enzyme-activated, irreversible suicide inhibitor of 4-aminobutyrate amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

5-Hexynoic acid, 4-amino-, (R)- , commonly referred to as (R)-γ-acetylenic GABA or (R)-GAG , is a potent, enzyme-activated, irreversible suicide inhibitor of 4-aminobutyrate aminotransferase (GABA-T)[1]. In neuropharmacology and drug development, it is utilized to prevent the degradation of γ-aminobutyric acid (GABA), thereby elevating endogenous levels of this primary inhibitory neurotransmitter.

The Causality of Stereospecificity

When designing experiments to elevate brain GABA, researchers must carefully select the correct enantiomer. The racemate of γ-acetylenic GABA presents a critical experimental confound: it inhibits both GABA-T (which degrades GABA) and mammalian glutamate decarboxylase (GAD, which synthesizes GABA).

The stereospecificity of these interactions dictates experimental outcomes:

  • The (S)-(+)-enantiomer is actively transported into neurons and astrocytes[2] and irreversibly inactivates mammalian GAD[3]. Using this enantiomer counteracts the desired GABA-elevating effect by halting de novo GABA synthesis.

  • The (R)-(-)-enantiomer selectively and effectively inactivates rat brain GABA-T in vivo without inhibiting mammalian GAD[3].

Therefore, utilizing the pure (R)-enantiomer ensures a robust, unopposed elevation of endogenous GABA levels, making it the definitive pharmacological tool for studying GABAergic pathways in murine models.

Pathway Visualization

G Glutamate L-Glutamate GAD Mammalian GAD (Synthesis) Glutamate->GAD GABA GABA GABAT GABA-T (Degradation) GABA->GABAT SSA Succinic Semialdehyde GAD->GABA GABAT->SSA SGAG (S)-GAG Enantiomer SGAG->GAD Inhibits SGAG->GABAT Inhibits RGAG (R)-GAG Enantiomer RGAG->GABAT Inhibits

Stereospecific inhibition of GABA metabolism by (R)- and (S)-enantiomers of γ-acetylenic GABA.

Dosage Guidelines for Murine Models

The following dosages are calibrated specifically for the (R)-enantiomer to maximize GABA-T inhibition while minimizing off-target metabolic derangement.

Table 1: Recommended Administration Parameters
Route of AdministrationRecommended DosageVehicleInjection VolumeCausality & Notes
Systemic (Intraperitoneal, i.p.) 50 – 100 mg/kg0.9% Sterile Saline (pH 7.2–7.4)10 mL/kg (Mice)2 mL/kg (Rats)Optimal for global brain GABA elevation. The racemate is typically dosed at 100 mg/kg[1]; the pure (R)-enantiomer achieves profound GABA-T inhibition within this range.
Focal Microinjection (Intracerebral) 60 – 120 nmolArtificial Cerebrospinal Fluid (aCSF)0.5 – 1.0 µLHigh focal doses of GAG (>120 nmol) can inhibit kynurenine aminotransferase (KAT), leading to indirect excitotoxicity and axon-sparing neurodegeneration[4].

Experimental Protocols

Protocol A: Formulation and Vehicle Preparation (Self-Validating)

Because 5-Hexynoic acid, 4-amino-, (R)- is an acid, dissolving it directly into unbuffered solutions will drastically lower the pH, causing localized tissue necrosis or peritoneal irritation upon injection.

  • Weighing: Accurately weigh the required mass of (R)-GAG powder using a microbalance.

  • Dissolution: Dissolve the compound in 80% of the final required volume of 0.9% sterile saline (for systemic use) or aCSF (for focal use).

  • pH Adjustment (Critical): Measure the pH using a micro-pH probe. Slowly titrate with 0.1 N NaOH until the pH stabilizes between 7.2 and 7.4.

    • Self-Validation: If the pH is not verified, the acidic shock will alter local cellular metabolism, confounding behavioral or neurochemical readouts.

  • Volume Adjustment: Bring the solution to the final volume using the respective vehicle.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-protected vial.

Protocol B: Systemic Intraperitoneal (i.p.) Administration
  • Preparation: Warm the formulated (R)-GAG solution to 37°C to prevent thermal shock.

  • Restraint: Gently restrain the mouse, exposing the ventral abdomen. Tilt the animal slightly head-down to allow abdominal organs to shift cranially.

  • Injection: Swab the lower right quadrant with 70% ethanol. Insert a 27G to 30G needle at a 30-degree angle. Aspirate slightly to ensure the needle is not in the bladder or bowel.

  • Delivery: Inject the solution at a volume of 10 mL/kg.

  • Monitoring: Return the animal to its home cage. Monitor for 30–60 minutes. Peak GABA accumulation and associated behavioral phenotypes (e.g., altered locomotion, attenuation of dopamine-induced hypermotility) typically manifest within 2 to 4 hours[1].

Protocol C: Stereotaxic Focal Microinjection
  • Anesthesia: Induce anesthesia using 2–3% Isoflurane and maintain at 1.5–2% via a stereotaxic nose cone.

  • Surgical Exposure: Make a midline incision to expose the skull. Level the skull (Bregma and Lambda must be on the same horizontal plane).

  • Drilling: Drill a burr hole at the calculated stereotaxic coordinates for the target region (e.g., hippocampus).

  • System Validation (Critical): Prior to lowering the Hamilton syringe (equipped with a 33G needle), use the micro-infusion pump to expel a small drop of the (R)-GAG solution.

    • Self-Validation: This confirms the needle is not occluded and the pump is accurately dispensing at the target rate.

  • Infusion: Lower the needle to the target depth. Infuse 60–120 nmol of (R)-GAG at a strict rate of 0.1 µL/min to prevent tissue shearing.

  • Diffusion Time: Leave the needle in place for exactly 5 minutes post-infusion. Premature withdrawal will cause the drug to travel up the needle tract via capillary action, resulting in off-target inhibition.

  • Closure: Slowly withdraw the needle, suture the scalp, and administer postoperative analgesia (e.g., Meloxicam 5 mg/kg s.c.).

Expected Pharmacodynamic Outcomes

Table 2: Timeline of Physiological and Neurochemical Responses
Time Post-AdministrationTarget Marker / PathwayExpected Outcome
0 – 30 Minutes GABA-T Enzyme KineticsRapid, enzyme-activated irreversible covalent binding to the active site of GABA-T.
2 – 4 Hours Endogenous GABA LevelsPeak elevation of brain GABA concentrations (several-fold increase over baseline). Attenuation of extrapyramidal dopamine turnover[1].
24 – 48 Hours GABA-T RecoveryGradual return of GABA levels to baseline, dependent entirely on the de novo synthesis of new GABA-T protein (due to the irreversible nature of the suicide inhibition).
72 Hours (High Focal Dose) Kynurenine PathwayIf doses >120 nmol are used focally, potential observation of axon-sparing excitotoxic lesions due to off-target inhibition of kynurenine aminotransferase[4].

References

  • Stereochemistry of the inactivation of 4-aminobutyrate: 2-oxoglutarate aminotransferase and L-glutamate 1-carboxylase by 4-aminohex-5-ynoic acid enantiomers. Biochemical Pharmacology (1984).[3]

  • The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. European Journal of Pharmacology (1978).[1]

  • gamma-Acetylenic GABA produces axon-sparing neurodegeneration after focal injection into the rat hippocampus. Experimental Neurology (1993).[4]

  • Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes. Neurochemical Research (1989).[2]

Sources

Method

Application Notes and Protocols for (R)-4-Amino-5-Hexynoic Acid Administration in Rodents

An in-depth guide to the administration of (R)-4-amino-5-hexynoic acid to rodent models, designed for researchers, scientists, and professionals in drug development. Abstract (R)-4-amino-5-hexynoic acid, also known as γ-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the administration of (R)-4-amino-5-hexynoic acid to rodent models, designed for researchers, scientists, and professionals in drug development.

Abstract

(R)-4-amino-5-hexynoic acid, also known as γ-acetylenic GABA, is a potent, enzyme-activated, irreversible inhibitor of 4-aminobutyrate transaminase (GABA-T).[1][2][3] By inhibiting GABA-T, the primary enzyme responsible for the degradation of the neurotransmitter γ-aminobutyric acid (GABA), this compound leads to a significant elevation of GABA levels in the brain.[1] This mechanism of action makes it a valuable tool in neuroscience research, particularly for studying the roles of GABAergic systems in neurological disorders and for evaluating potential therapeutic applications such as anticonvulsants and treatments for movement disorders like tardive dyskinesia.[1] This guide provides a comprehensive overview of the essential techniques and rigorous protocols for the effective and ethical administration of (R)-4-amino-5-hexynoic acid to rodent models, ensuring data integrity and animal welfare.

Foundational Principles: Pre-Administration Essentials

Successful and reproducible in-vivo studies hinge on meticulous preparation. Before any compound is administered, researchers must address critical ethical, regulatory, and technical considerations.

Ethical & Regulatory Compliance

All procedures involving laboratory animals must be conducted with the highest ethical standards. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) are paramount.[4][5]

  • Institutional Animal Care and Use Committee (IACUC): All experimental procedures must be detailed in a protocol that has been reviewed and approved by the institution's IACUC.[4][6] This committee ensures that the research is justified and that animal pain and distress are minimized.[6]

  • Regulatory Frameworks: Researchers must adhere to regulations such as the Animal Welfare Act (AWA) and the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals.[6]

  • Training: Personnel must be thoroughly trained and demonstrate proficiency in the specific handling and administration techniques required for the study.[5]

Ethical_Workflow A Scientific Justification & Hypothesis B IACUC Protocol Submission A->B C IACUC Review: - Ethical Considerations - Minimization of Pain/Distress - Adherence to 3Rs B->C D Protocol Approval C->D Approved H Protocol Rejection/Revision Request C->H Requires Modification E Personnel Training & Proficiency Assessment D->E F Experimentation E->F G Post-Procedural Monitoring & Care F->G H->B Route_Selection Start Experimental Goal Q1 Need Rapid, Systemic Effect? Start->Q1 Q2 Need to Bypass First-Pass Metabolism? Q1->Q2 No IV Intravenous (IV) (Fastest Onset) Q1->IV Yes Q3 Need Sustained, Slow Absorption? Q2->Q3 No IP Intraperitoneal (IP) (Rapid Absorption) Q2->IP Yes SC Subcutaneous (SC) (Slower, Sustained) Q3->SC Yes PO Oral Gavage (PO) (Enteral Route) Q3->PO No

Caption: Decision tree for selecting a rodent administration route.

Oral Gavage (PO)

This technique is used to administer a precise dose directly into the stomach. [7][8]

  • Expertise & Causality: Proper technique is crucial to avoid accidental entry into the trachea, which can be fatal. Extending the animal's head and neck creates a straight path for the gavage needle to enter the esophagus. The use of a flexible or ball-tipped needle prevents esophageal or gastric perforation. [9][7] Materials:

  • Appropriately sized gavage needle (Mouse: 18-20g; Rat: 16-18g) [9]* Syringe

  • Prepared compound solution

Step-by-Step Protocol (Rat):

  • Measure: Determine the correct insertion depth by measuring the gavage needle from the tip of the animal's nose to the last rib. Mark this length on the needle. 2. Restrain: Securely restrain the rat, holding it upright to align the head and esophagus. 3. Insert: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. [10]4. Advance: The animal should swallow as the needle enters the pharynx. Allow the needle to slide gently down the esophagus to the pre-measured mark. Never force the needle. [10]If resistance is met, withdraw and start again. [11]5. Administer: Once in place, slowly depress the syringe plunger to deliver the solution. [10]6. Withdraw: Remove the needle gently along the same path of insertion.

  • Monitor: Observe the animal for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate improper administration. [9][10]

Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption, bypassing the gastrointestinal tract. [12][13]

  • Expertise & Causality: The injection is performed in the lower right abdominal quadrant. This specific site is chosen to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder, which is located on the midline. [14][15][16]Tilting the animal's head downward uses gravity to move the abdominal organs away from the injection site, further reducing the risk of organ damage. [15][16] Materials:

  • Sterile syringe and needle (Mouse: 25-27g; Rat: 23-25g) [15]* 70% alcohol or other disinfectant

  • Prepared compound solution

Step-by-Step Protocol (Mouse):

  • Restrain: Use a scruff technique to securely restrain the mouse, and position it in dorsal recumbency (on its back). [14][16]2. Locate Site: Identify the lower right quadrant of the abdomen. [15][16]Disinfect the site with an alcohol wipe. [14]3. Position: Tilt the mouse so its head is slightly lower than its hindquarters. [15][16]4. Insert Needle: With the bevel facing up, insert the needle at a 30-45 degree angle into the identified quadrant. [15][16]5. Aspirate: Gently pull back the plunger. This is a critical self-validating step. If no fluid or blood enters the syringe hub, the placement is correct. If yellow fluid (urine) or brown/green fluid (intestinal contents) appears, withdraw the needle, discard the syringe and solution, and do not proceed with that animal without consulting veterinary staff. [14]6. Inject: Depress the plunger to administer the solution.

  • Withdraw: Remove the needle and return the animal to its cage. Observe for any signs of distress. [15]

Subcutaneous (SC or SQ) Injection

This route provides slower, more sustained absorption compared to IP or IV routes.

  • Expertise & Causality: The injection is made into the loose skin over the shoulders (scruff) or flank. "Tenting" the skin creates a pocket, ensuring the needle enters the subcutaneous space and not the underlying muscle or intradermally. [17][18]Aspirating before injection confirms that a blood vessel has not been inadvertently entered. [19][20][17] Materials:

  • Sterile syringe and needle (Mouse: 25-27g; Rat: 23-26g) [19][20]* Prepared compound solution

Step-by-Step Protocol (Mouse/Rat):

  • Restrain: Securely scruff the animal. [19][17]2. Tent Skin: Lift the loose skin over the dorsal midline (shoulders) to form a "tent." [18]3. Insert Needle: Insert the needle, bevel up, into the base of the tented skin, parallel to the body. [19][17]4. Aspirate: Pull back the plunger to ensure no blood is drawn into the syringe. [19][20][17]5. Inject: Administer the substance. A small bleb or pocket of fluid may be visible under the skin. [18]6. Withdraw: Remove the needle and gently massage the area to aid dispersion. Return the animal to its cage.

Intravenous (IV) Injection

IV administration provides the most rapid onset of action as the compound is delivered directly into the circulation. [13][21]The lateral tail vein is the most common site in rodents. [21][22]

  • Expertise & Causality: This technique requires the most skill. Vasodilation is critical for visualizing and successfully cannulating the small tail veins. This is achieved by warming the tail, which causes the blood vessels to expand. [23][24][21]The needle is inserted parallel to the vein to maximize the chance of entry and minimize the risk of passing through both vessel walls. [23][21]Aspiration is not performed as the negative pressure can collapse the delicate vein. [23][22] Materials:

  • Sterile syringe and needle (Mouse: 27-30g; Rat: 25-27g) [23][24]* A restraint device

  • A heat source (e.g., heat lamp, warming pad)

  • 70% alcohol

Step-by-Step Protocol (Mouse):

  • Warm Tail: Place the mouse in a warming chamber or under a heat lamp for 5-10 minutes to induce vasodilation. [23][21]The temperature should be carefully monitored to avoid overheating the animal. [23]2. Restrain: Place the animal in an appropriate restraint device, allowing access to the tail. [24][21]3. Prepare Site: Wipe the tail with an alcohol pad to disinfect and improve visualization of the lateral veins. [24][21]4. Insert Needle: Hold the tail with gentle tension. With the bevel facing up, align the needle parallel to one of the lateral veins and insert it smoothly into the vessel, starting towards the distal end of the tail. [23][21]5. Confirm Placement: Proper placement is often confirmed by a "flash" of blood in the needle hub or by the lack of resistance and absence of a subcutaneous bleb upon injecting a very small volume. [21]The vein may appear to blanch as the clear solution displaces the blood. [25]6. Inject: Administer the solution slowly and steadily. [23][25]If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site. [23]A maximum of two attempts per vein is recommended. [24]7. Withdraw & Apply Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding. [24][21]8. Monitor: Return the animal to its cage and monitor for hemostasis. [21]

Post-Administration Monitoring & Care

Vigilant monitoring after administration is a critical component of animal welfare and data quality. Animals should be observed for any adverse reactions, including but not limited to:

  • Changes in posture or activity level

  • Signs of pain or distress (e.g., piloerection, hunched posture, vocalization)

  • Changes in breathing patterns

  • Irritation or swelling at the injection site

  • Neurological signs (e.g., seizures, ataxia), which may be an expected pharmacological effect of a GABA-T inhibitor.

Observations should be recorded systematically, and any unexpected or severe adverse events should be reported immediately to the veterinary staff and the principal investigator.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Rat. Retrieved from [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Oral Gavage in the Rat. Retrieved from [Link]

  • UBC Animal Care Services. TECH 09b -Oral Gavage in Adult Rats. Retrieved from [Link]

  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2020). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 37(1), 12.
  • University Animal Care, University of Arizona. Rodent Subcutaneous (SQ/SC) Administration. Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]

  • protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]

  • Texas Tech University IACUC. (2022, June). Title: Intravenous Tail Vein Injections. Retrieved from [Link]

  • University Animal Care, University of Arizona. Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Subcutaneous Injections in the Rat. Retrieved from [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Queen's University Animal Care Committee. (2022, December 12). Subcutaneous Injection (Rats) - Standard Operating Procedure #2. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • Hoagland, D. R., & Arnon, D. I. (1987). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. Plant Physiology, 83(4), 968-972.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3452, 4-Amino-5-hexynoic acid. Retrieved from [Link]

  • Wikipedia. γ-Acetylenic GABA. Retrieved from [Link]

  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose.
  • ResearchGate. Comparison of vehicles for rat (injection volume 1ml/kg) and mouse.... Retrieved from [Link]

  • Balcombe, J. P. (2006).
  • American Physiological Society. How Animal Research is Regulated in the U.S.. Retrieved from [Link]

  • Faunalytics. (2020, June 23). Guidelines For Non-Invasive, Respectful Research With Animals. Retrieved from [Link]

  • NIH Office of Animal Care and Use (OACU). Animal Research Advisory Committee (ARAC) Guidelines. Retrieved from [Link]

  • Carney, I. T., Miller, S. A., Basford, J. M., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical pharmacology, 33(23), 3765–3769.
  • Lefranc, F., et al. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.
  • Burke, J. R., & Silverman, R. B. (1992). Mechanism of Inactivation of γ‐Aminobutyric Acid Aminotransferase by 4‐Amino‐5‐hexynoic Acid (γ‐Ethynyl GABA). ChemInform, 23(11).
  • University of Colorado Boulder IACUC. Routes of Administration Guidelines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (R)-4-amino-5-hexynoic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (R)-4-amino-5-hexynoic acid. As a senior application scientist, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (R)-4-amino-5-hexynoic acid. As a senior application scientist, this document provides in-depth, experience-driven insights and actionable protocols to diagnose and overcome solubility issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of (R)-4-amino-5-hexynoic acid in my aqueous buffer. Is this expected?

A: Yes, this is a common observation. (R)-4-amino-5-hexynoic acid is a zwitterionic compound, meaning it contains both an acidic functional group (the carboxylic acid) and a basic functional group (the amino group). At its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and a highly stable crystal lattice. This crystalline structure resists dissolution in water, resulting in low intrinsic aqueous solubility.

The solubility of such compounds is highly dependent on the pH of the solution. Away from the pI, the molecule will carry a net positive or negative charge, which disrupts the crystal lattice and promotes interaction with polar water molecules, thereby increasing solubility.

Q2: How does pH influence the solubility of (R)-4-amino-5-hexynoic acid?

A: The pH of the aqueous medium is the most critical factor governing the solubility of this compound.

  • In acidic conditions (pH < pI): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+). This results in a net positive charge on the molecule, forming a cationic species that is generally more soluble in water.

  • In alkaline conditions (pH > pI): The amino group is deprotonated (-NH2), and the carboxylic acid group is also deprotonated (-COO-). This results in a net negative charge on the molecule, forming an anionic species that is also typically more soluble in water.

  • At the isoelectric point (pI): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-), with a net charge of zero. This is the point of minimum solubility.

Below is a diagram illustrating this pH-dependent solubility profile.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Alkaline) Cationic Net Positive Charge -COOH -NH3+ HighSolubility1 High Solubility Cationic->HighSolubility1 Zwitterion Net Zero Charge -COO- -NH3+ Cationic->Zwitterion Increase pH LowSolubility Minimum Solubility Zwitterion->LowSolubility Anionic Net Negative Charge -COO- -NH2 Zwitterion->Anionic Increase pH HighSolubility2 High Solubility Anionic->HighSolubility2

Caption: pH-dependent forms and solubility of (R)-4-amino-5-hexynoic acid.

Q3: Can I use organic co-solvents to improve solubility?

A: Yes, the use of water-miscible organic co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which can decrease the energy required to break the solute-solute interactions in the crystal lattice. Common co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Dimethyl sulfoxide (DMSO)

It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes lead to precipitation. The choice of co-solvent should also be compatible with your experimental system.

Troubleshooting Guide: Step-by-Step Protocols

If you are facing poor solubility, follow this logical troubleshooting workflow.

G A Start: Poor Aqueous Solubility Observed B Step 1: pH Adjustment A->B C Is solubility sufficient? B->C D Step 2: Salt Formation C->D No H End: Optimized Solubilization C->H Yes E Is solubility sufficient? D->E F Step 3: Co-solvent Addition E->F No E->H Yes G Is solubility sufficient? F->G G->H Yes I Consult Formulation Specialist G->I No

Caption: Troubleshooting workflow for poor aqueous solubility.

Protocol 1: Systematic pH Adjustment

This protocol aims to identify the optimal pH for solubilizing (R)-4-amino-5-hexynoic acid by moving away from its isoelectric point.

Materials:

  • (R)-4-amino-5-hexynoic acid

  • Purified water (e.g., Milli-Q)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a Slurry: Add a known excess amount of (R)-4-amino-5-hexynoic acid to a defined volume of purified water in a beaker with a stir bar. This creates a saturated solution with undissolved solid.

  • Initial pH Measurement: Measure the initial pH of the slurry. This will be close to the compound's pI.

  • Acidic Titration: Slowly add 0.1 M HCl dropwise to the slurry while continuously stirring and monitoring the pH. Observe for dissolution of the solid. Record the pH at which complete dissolution occurs.

  • Alkaline Titration: In a separate beaker, repeat steps 1 and 2. Slowly add 0.1 M NaOH dropwise to the slurry while stirring. Record the pH at which the solid completely dissolves.

  • Determine Optimal pH Range: The pH values recorded in steps 3 and 4 define the pH ranges where the compound exists as a soluble salt. For subsequent experiments, prepare your buffers within these pH ranges.

Data Interpretation:

pH AdjustmentExpected ObservationPredominant SpeciesNet Charge
Addition of HClIncreased solubilityCationic saltPositive
Addition of NaOHIncreased solubilityAnionic saltNegative
Protocol 2: Salt Formation for Enhanced Stability and Solubility

If pH adjustment alone is not sufficient or if you need to prepare a solid form with improved dissolution properties, consider forming a stable salt.

Materials:

  • (R)-4-amino-5-hexynoic acid

  • A suitable acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., sodium hydroxide, potassium hydroxide)

  • An appropriate anti-solvent (e.g., isopropanol, acetone)

  • Rotary evaporator

Procedure for Hydrochloride (HCl) Salt Formation:

  • Dissolution: Dissolve the (R)-4-amino-5-hexynoic acid in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol or ethanol).

  • Acidification: Stoichiometrically add one equivalent of hydrochloric acid (e.g., as a solution in isopropanol).

  • Precipitation: The salt will likely be less soluble in the organic solvent and may precipitate out. If not, slowly add an anti-solvent (e.g., diethyl ether or acetone) until precipitation is observed.

  • Isolation: Isolate the precipitated salt by filtration, wash with the anti-solvent, and dry under vacuum.

  • Confirmation: Confirm the formation of the salt and assess its purity and solubility. The resulting salt should exhibit significantly improved aqueous solubility compared to the parent zwitterion.

References

  • Bergström, C. A. (2022). Physicochemical and Computational Methods in Drug Discovery and Development. Wiley. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • PubChem. (n.d.). 4-Amino-5-hexynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Optimization

Technical Support Center: Long-Term Storage and Stability of (R)-4-amino-5-hexynoic acid

Welcome to the technical support center for (R)-4-amino-5-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-4-amino-5-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of (R)-4-amino-5-hexynoic acid during long-term storage. This resource offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of (R)-4-amino-5-hexynoic acid.

Q1: What are the ideal long-term storage conditions for solid (R)-4-amino-5-hexynoic acid?

For optimal long-term stability, solid (R)-4-amino-5-hexynoic acid should be stored in a cool, dry, and dark environment. The manufacturer of Sabril®, a commercial product containing the racemic mixture of 4-amino-5-hexynoic acid, recommends storage at a controlled room temperature of 20°C to 25°C (68°F to 77°F)[1]. It is also advised to store the compound away from incompatible materials and in a well-ventilated area within securely sealed containers, such as glass or polypropylene[2].

Q2: How should I store solutions of (R)-4-amino-5-hexynoic acid?

Solutions of (R)-4-amino-5-hexynoic acid are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for immediate use. One study on extemporaneous formulations of vigabatrin (the racemic mixture) found that solutions were stable for up to 21 days when stored in amber glass or PET bottles at room temperature or under refrigeration (2°C to 8°C)[3]. However, significant degradation was observed after 7 days when stored at 40°C[3]. If short-term storage of a solution is unavoidable, it should be kept refrigerated and protected from light.

Q3: What are the primary factors that can cause degradation of (R)-4-amino-5-hexynoic acid?

The primary factors that can lead to the degradation of (R)-4-amino-5-hexynoic acid are:

  • Temperature: Elevated temperatures accelerate chemical degradation.

  • Moisture: The presence of water can facilitate hydrolytic reactions.

  • Light: Exposure to UV and visible light can induce photolytic degradation.

  • pH: Both acidic and basic conditions can promote degradation.

  • Oxidizing Agents: The terminal alkyne and amino group are susceptible to oxidation.

Q4: I've noticed a change in the color or appearance of my solid (R)-4-amino-5-hexynoic acid. What should I do?

Any change in the physical appearance of the solid, such as discoloration or clumping, may indicate degradation. It is recommended to perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound before use.

II. Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a more detailed approach to troubleshooting stability issues and preventing degradation of (R)-4-amino-5-hexynoic acid.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Potential Cause: Degradation of the (R)-4-amino-5-hexynoic acid stock.

Recommended Action:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible).

  • Perform Purity Analysis: Assess the purity of your material using a validated analytical method. A stability-indicating HPLC method is highly recommended.

  • Conduct a Forced Degradation Study (if necessary): To understand the potential degradation pathways and identify degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light[4][5][6][7].

III. Potential Degradation Pathways

Understanding the potential chemical transformations of (R)-4-amino-5-hexynoic acid is crucial for preventing its degradation. The molecule possesses two primary reactive functionalities: the terminal alkyne and the amino acid moiety.

cluster_0 Potential Degradation Pathways of (R)-4-amino-5-hexynoic acid cluster_1 Alkyne Reactions cluster_2 Amino Acid Reactions cluster_3 Photodegradation A (R)-4-amino-5-hexynoic acid B Oxidation (e.g., with H₂O₂) A->B Oxidative Stress D Hydration (Acid/Base Catalyzed) A->D Moisture/pH F Cyclization (Intramolecular) A->F Heat/pH H Hydrolysis (Acid/Base) A->H Moisture/pH J UV/Visible Light A->J Light Exposure C Carboxylic Acid + CO₂ B->C E Ketone/Aldehyde Formation D->E G Lactam Formation F->G I Opening of potential cyclic impurities H->I K Complex mixture of degradants J->K

Caption: Potential degradation pathways for (R)-4-amino-5-hexynoic acid.

  • Oxidation of the Alkyne: The terminal alkyne is susceptible to oxidation, which can lead to the formation of a carboxylic acid and carbon dioxide. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents.

  • Hydration of the Alkyne: Under acidic or basic conditions in the presence of water, the alkyne can undergo hydration to form an enol, which would tautomerize to a more stable ketone or aldehyde.

  • Intramolecular Cyclization: The amino acid structure allows for the possibility of intramolecular cyclization to form a lactam, particularly under conditions of heat or in certain solvents. Studies on similar 4-aminobutyric acid derivatives have shown rapid cyclization to γ-lactams[8].

  • Hydrolysis: While the primary structure is an amino acid, hydrolysis can become relevant if the compound exists as a dimer or oligomer, or if it contains impurities that are susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for a variety of degradation reactions[9][10][11]. Compounds with amine and alkyne functionalities can be light-sensitive.

IV. Recommended Protocols for Stability Assessment

To ensure the quality and reliability of your experimental results, it is essential to have robust analytical methods for assessing the stability of (R)-4-amino-5-hexynoic acid.

Protocol 1: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the preferred technique for monitoring the purity of (R)-4-amino-5-hexynoic acid and detecting any degradation products.

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

cluster_0 HPLC Method Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC System (C18 column) A->B D Detection (UV or pre-column derivatization with fluorescence) B->D C Mobile Phase (e.g., Phosphate buffer and Acetonitrile) C->B E Data Analysis (Peak purity and impurity profiling) D->E

Caption: Workflow for a stability-indicating HPLC method.

Instrumentation and Conditions (Example):

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmA standard reversed-phase column suitable for separating polar compounds.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 3.0Provides good buffering capacity and retention for the amino acid.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound and any less polar impurities.
Gradient Start with a low percentage of B, and gradually increase.To ensure separation of the polar parent compound from potential non-polar degradants.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nm or Pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detectionThe carboxylic acid group provides some UV absorbance at low wavelengths. For higher sensitivity and specificity, pre-column derivatization with OPA is a well-established method for primary amino acids[12].
Injection Volume 10 µLA standard injection volume.

Procedure:

  • Standard Preparation: Prepare a stock solution of (R)-4-amino-5-hexynoic acid of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample to the standard. Look for any additional peaks, which may indicate impurities or degradation products. The peak area of the parent compound can be used to quantify its purity.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and validating that your analytical method is "stability-indicating."

Objective: To intentionally degrade (R)-4-amino-5-hexynoic acid under various stress conditions to identify potential degradation products.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines[10][11]. A dark control should be run in parallel.

After each stress condition, analyze the samples using the developed HPLC method to observe the formation of degradation products.

V. Summary of Recommended Storage Conditions

ConditionSolid (R)-4-amino-5-hexynoic acidSolution of (R)-4-amino-5-hexynoic acid
Temperature 20°C to 25°C (68°F to 77°F)[1]2°C to 8°C (Refrigerated) for short-term storage[3].
Light Protect from light (store in amber vials or in the dark).Protect from light.
Atmosphere Store in a tightly sealed container. Consider storage under an inert gas (e.g., argon or nitrogen) for maximum stability.Prepare fresh. If short-term storage is necessary, purge the headspace with an inert gas.
Moisture Store in a dry environment (desiccator recommended).Use anhydrous solvents if possible. Minimize exposure to atmospheric moisture.

By adhering to these storage and handling guidelines and utilizing appropriate analytical methods to monitor purity, researchers can ensure the integrity of their (R)-4-amino-5-hexynoic acid and the reliability of their experimental outcomes.

VI. References

  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(9), 803-810.

  • Epilepsy Foundation. (2026, February 13). Vigabatrin.

  • Adhikari, L., et al. (2023, July 9). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed.

  • Mayo Clinic. (2026, March 1). Vigabatrin (oral route).

  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.

  • vigabatrin.org. (n.d.). Vigabatrin (VGB) (Infantile Spasms, Tuberous Sclerosis Complex (TSC), Refractory Complex Partial Seizures).

  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oxford Academic.

  • Szabo-Scandic. (n.d.). Vigabatrin.

  • Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.

  • de Oliveira, A. G., et al. (2020). Evaluation of the stability of Vigabatrin in hospitalar extemporaneous formulations. Brazilian Journal of Pharmaceutical Sciences, 56.

  • Kim, H., et al. (2018). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry, 42(19), 15975-15982.

  • Accord Healthcare. (n.d.). MEDICATION GUIDE Vigabatrin for Oral Solution, USP (vye-GA-ba-trin) What is the most important information I should know about.

  • Chrominski, M., et al. (2016). Exceptional Photochemical Stability of the Co–C Bond of Alkynyl Cobalamins, Potential Antivitamins B12 and Core Elements of B12-Based Biological Vectors. Inorganic chemistry, 55(9), 4424-4434.

  • Reactome Pathway Database. (n.d.). Degradation of GABA.

  • Wikipedia. (n.d.). γ-Acetylenic GABA.

  • Al-Amin, M., et al. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 14(3), 842-851.

  • Elich, T. D., & Lagarias, J. C. (1988). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. Plant physiology, 88(3), 747-751.

  • Abdul-Ghani, A. S., et al. (1981). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. Brain research, 229(1), 153-161.

  • Ahmad, F., et al. (2023). Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. International journal of molecular sciences, 24(5), 4584.

  • Elich, T. D., & Lagarias, J. C. (1988). 4-amino-5-hexynoic Acid-a Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. PubMed.

  • Reactome Pathway Database. (n.d.). Degradation of GABA.

  • Tait, C. E. (2019). Affinity-guided chemical probes for the study of protein interactions. University of Glasgow.

  • Burke, J. R., & Silverman, R. B. (1991). Mechanism of inactivation of. gamma. -aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (. gamma. -ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329-9340.

  • Burke, J. R., & Silverman, R. B. (1992). ChemInform Abstract: Mechanism of Inactivation of γ‐Aminobutyric Acid Aminotransferase by 4‐Amino‐5‐hexynoic Acid (γ‐Ethynyl GABA). ChemInform, 23(11).

  • Carney, I. T., et al. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical pharmacology, 33(23), 3765-3769.

  • Agilent. (n.d.). Amino Acid Analysis.

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • Cotton, S. (2012, June 30). Toxic amino acids. RSC Education.

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Dudley, G. B., et al. (2011). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Beilstein Journal of Organic Chemistry, 7, 1332-1336.

  • Organic Syntheses Procedure. (n.d.). ε-AMINOCAPROIC ACID.

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • Benchchem. (n.d.). "4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" stability issues and degradation products.

  • Ferris, J. P., et al. (1966). Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-cyanoimidazole1,2. Journal of the American Chemical Society, 88(16), 3829-3834.

  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

  • Dairy Knowledge Portal. (n.d.). 11.4 Amino acid analysis by hydrolysis method (Non Oxidised).

  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.

  • Amanote Research. (n.d.). (PDF) 4-Amino-5-Hexynoic Acid--A Potent Inhibitor of.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Analysis for (R)-4-Amino-5-Hexynoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges when quantifying 5-Hexynoic acid, 4-amino-, (R)- (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges when quantifying 5-Hexynoic acid, 4-amino-, (R)- (also known as (R)-4-amino-5-hexynoic acid, an irreversible GABA transaminase inhibitor) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because this compound is a low-molecular-weight zwitterion (MW = 127.14 g/mol )[1], it presents unique challenges in LC-MS, primarily involving severe background noise in the low m/z region and poor retention on standard reversed-phase columns. This guide provides field-proven, self-validating methodologies to establish a high Signal-to-Noise (S/N) ratio.

Logical Workflows for Noise Reduction

LCMS_Workflow A 1. Sample Prep: MCX SPE Cleanup B 2. Chromatography: HILIC Separation A->B Removes Matrix C 3. Mobile Phase: 10 mM Amm. Formate (pH 3.0) B->C Requires D 4. MS Source: High Cone Gas (350+ L/hr) B->D Elutes into C->D Desolvation E 5. Detection: High S/N at m/z 128.1 D->E Reduces Clusters

Logical workflow for minimizing background noise in LC-MS analysis of polar zwitterions.

IonSuppression Unretained C18 Column: Analyte in Void Volume Suppression Co-elution with Salts & Phospholipids Unretained->Suppression LowSignal High Noise / Low S/N Suppression->LowSignal Retained HILIC Column: Analyte Retained Separation Separation from Matrix Interferents Retained->Separation HighSignal Low Noise / High S/N Separation->HighSignal

Causality of ion suppression in reversed-phase vs. HILIC chromatography.

Troubleshooting Guide (FAQ)

Q1: Why is there persistent high background noise around m/z 128 in my LC-MS/MS runs?

Causality: (R)-4-amino-5-hexynoic acid has a low molecular weight (127.14 g/mol )[1]. In positive Electrospray Ionization (ESI+), the [M+H]+ precursor ion appears at m/z 128.1. The low mass region (m/z < 200) is notoriously crowded with chemical noise originating from solvent clusters, trace impurities in mobile phases, and column bleed[2]. Furthermore, if the compound elutes near the void volume on a reversed-phase column, it co-elutes with un-retained matrix components, causing massive ion suppression and baseline elevation[3].

Q2: How can I improve the retention of this compound to separate it from the void volume noise?

Causality: As a small, polar zwitterion containing both an amino and a carboxylic acid group, 4-amino-5-hexynoic acid exhibits poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the self-validating standard for underivatized amino acids[4]. HILIC utilizes a highly organic mobile phase (e.g., >70% acetonitrile) which promotes efficient desolvation in the ESI source, inherently boosting signal intensity while separating the analyte from early-eluting matrix interferents[5].

Q3: Which mobile phase additives minimize background noise while maintaining peak shape in HILIC?

Causality: While buffers are necessary to control the ionization state of the zwitterion, excessive salt concentrations elevate the baseline noise in the mass spectrometer. Studies on underivatized amino acids demonstrate that a 10 mM ammonium formate buffer (pH ~3.0) provides the optimal balance[6]. Lower concentrations (5 mM) lead to poor peak shape and earlier retention, while higher concentrations (20 mM) significantly increase background chemical noise and ion suppression[6].

Q4: How should I optimize the MS source parameters to reduce chemical noise?

Causality: Chemical noise in the low m/z range often consists of solvent adducts and clusters. Increasing the cone gas flow rate (e.g., from 150 L/hr to 350–500 L/hr) helps physically sweep away neutral solvent molecules and breaks up weakly bound solvent clusters before they enter the mass analyzer, directly improving the S/N ratio[2]. Additionally, optimizing the desolvation gas temperature ensures complete evaporation of the highly aqueous HILIC gradient steps[7].

Quantitative Data Summaries

Table 1: Effect of Ammonium Formate Concentration on HILIC LC-MS Performance

Data synthesized from foundational HILIC optimization studies for underivatized amino acids[6][8].

Buffer ConcentrationRetention TimePeak ShapeBackground Noise LevelOverall S/N Ratio
5 mM Early (Poor retention)TailingLowSub-optimal
10 mM OptimalSharp/SymmetricalLowMaximum
20 mM OptimalSharp/SymmetricalHighReduced
Table 2: MS Source Optimization for Low m/z Analytes

Parameters modeled for standard tandem quadrupole mass analyzers[2][7].

ParameterStandard SettingOptimized SettingMechanistic Effect
Cone Gas Flow 150 L/hr350 - 500 L/hrDisrupts solvent clusters, reducing chemical noise
Desolvation Temp 350 °C450 °CEnhances evaporation of aqueous droplets
Capillary Voltage 3.0 kV1.5 - 2.0 kVReduces ionization of background impurities

Self-Validating Experimental Protocols

Protocol A: HILIC Mobile Phase Preparation and LC-MS Setup

This protocol utilizes a self-validating system suitability check to ensure background noise is within acceptable limits before committing precious samples.

Step 1: Solvent Selection Use strictly LC-MS grade Acetonitrile and Water. Lower HPLC grades contain trace amines and plasticizers that dominate the low m/z baseline[2].

Step 2: Buffer Preparation Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade Formic Acid[4].

Step 3: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Dilute the stock to 10 mM Ammonium Formate in Water[6].

  • Mobile Phase B (Organic): Dilute the stock to 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water[8].

Step 4: Column Equilibration Flush a HILIC-Z or Amide column (e.g., 2.1 x 100 mm, 2.7 µm) with 100% Mobile Phase B for at least 20 column volumes to establish the critical water-enriched layer on the stationary phase[6][8].

Step 5: System Suitability & Validation Check (Critical)

  • Inject a blank (100% Mobile Phase B) and monitor the m/z 128.1 > X MRM transition.

  • Inject a 1 ng/mL neat standard of (R)-4-amino-5-hexynoic acid.

  • Validation Gate: The S/N ratio must be >10. If the baseline noise is >10^3 cps, verify cone gas flow rates (increase to 350 L/hr) and replace solvents to eliminate contamination.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Biological Matrices

Direct protein precipitation leaves residual phospholipids that cause broad suppression zones. MCX SPE captures the amine group of 4-amino-5-hexynoic acid, physically separating it from noise-inducing matrix components[9].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 500 µL of plasma 1:1 with 2% Formic Acid to ensure the amine group is fully protonated. Load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes acidic/neutral interferences), followed by 1 mL of Methanol (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase B (90% Acetonitrile) to perfectly match the HILIC starting conditions.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for (R)-4-amino-5-hexynoic acid

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with 5-Hexynoic acid, 4-amino-, (R)- (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with 5-Hexynoic acid, 4-amino-, (R)- (also known as (R)- γ -acetylenic GABA).

Because this compound is an aliphatic amino acid lacking a strong UV chromophore, it requires chemical derivatization for sensitive detection. Furthermore, its structural similarity to the active suicide inhibitor (S)-4-amino-5-hexynoic acid[1] and endogenous neurotransmitters like GABA creates severe co-elution risks in biological matrices[2]. This guide provides field-proven, causality-driven solutions to achieve baseline resolution.

Part 1: Diagnostic Logic & Workflow

Before altering your method parameters, you must identify the chemical nature of the co-eluting interference. Use the decision matrix below to isolate the root cause of your separation failure.

DecisionTree Start Co-elution Detected: (R)-4-amino-5-hexynoic acid IsChiral Is the interference the (S)-enantiomer? Start->IsChiral IsMatrix Is the interference an endogenous amino acid (e.g., GABA)? IsChiral->IsMatrix No SolChiral Implement Chiral Derivatization (OPA + N-acetyl-L-cysteine) Convert to Diastereomers IsChiral->SolChiral Yes SolMatrix Optimize Gradient Slope Adjust Buffer pH to 5.8 Add Ion-Pairing Reagent IsMatrix->SolMatrix Yes SolDegrade Check Derivative Stability Inject within 5 mins of prep IsMatrix->SolDegrade No

Caption: Decision logic for resolving (R)-4-amino-5-hexynoic acid HPLC co-elution.

Part 2: Scientist-to-Scientist FAQs

Q1: Why is my (R)-4-amino-5-hexynoic acid peak co-eluting with the (S)-enantiomer on a standard C18 column?

The Causality: Enantiomers have identical physicochemical properties in an achiral environment. If you derivatize the sample using standard o-phthalaldehyde (OPA) and an achiral thiol (like 2-mercaptoethanol), you generate enantiomeric isoindoles that cannot be separated on an achiral C18 stationary phase. The Solution: You must break the symmetry. Substitute the achiral thiol with a chiral thiol such as N-acetyl-L-cysteine (NAC)[3]. The reaction between OPA, the chiral thiol, and your racemic mixture will yield diastereomeric isoindoles. Because diastereomers possess different hydrophobicities and dipole moments, they will partition differently into the C18 phase, allowing for baseline resolution[4].

Q2: I am analyzing brain microdialysate, and my (R)-enantiomer peak is buried under endogenous GABA and β -alanine. How do I fix this?

The Causality: (R)-4-amino-5-hexynoic acid, GABA, and β -alanine are all aliphatic amino acids with nearly identical pKa values for their amine and carboxylic acid groups. During reverse-phase chromatography of their OPA derivatives, they elute in a tight cluster[2]. The Solution: The separation must exploit micro-differences in the aliphatic chain length. Flatten your gradient slope dramatically between 15% and 25% organic modifier. More importantly, strictly control the aqueous buffer at pH 5.8 . At this pH, the carboxylic acid moieties are partially protonated, maximizing the subtle hydrophobic differences introduced by the alkyne group in 5-hexynoic acid.

Q3: My peak shape is terrible (severe tailing), which is causing artificial co-elution with adjacent peaks.

The Causality: Peak tailing for OPA-derivatized amino acids is almost always caused by secondary interactions between the unreacted silanol groups on the C18 silica support and the amine groups, or by the rapid degradation of the isoindole product. The Solution: First, ensure you are using an end-capped C18 column. Second, OPA derivatives are kinetically unstable and degrade within minutes. Self-Validation: Implement an automated in-needle derivatization protocol where the injection occurs exactly 2.0 minutes after reagent mixing. If the peak area increases compared to manual derivatization, degradation was the root cause of your peak distortion.

Part 3: Validated Experimental Protocols

To guarantee reproducibility, implement the following self-validating protocol for the chiral separation of (R)-4-amino-5-hexynoic acid from biological matrices.

Protocol: Pre-Column Chiral Derivatization & RP-HPLC

1. Reagent Preparation (Must be prepared fresh daily)

  • Borate Buffer: 0.4 M Sodium borate, adjusted to pH 9.5 with NaOH.

  • Derivatization Reagent: Dissolve 10 mg of OPA and 15 mg of N-acetyl-L-cysteine (NAC) in 1 mL of methanol. Add 9 mL of the Borate Buffer. Protect from light.

2. Automated In-Needle Derivatization (Self-Validating Step)

  • Program the autosampler to draw 5 μ L of sample (or standard) and 5 μ L of the Derivatization Reagent.

  • Mix in the sample loop for exactly 120 seconds.

  • Validation Check: Always run a "Reagent Blank" (5 μ L water + 5 μ L reagent). If a peak appears at the target retention time, your reagents are contaminated with environmental amines.

3. Chromatographic Separation

  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 μ m).

  • Mobile Phase A: 50 mM Sodium acetate buffer, pH 5.8.

  • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Mechanism Analyte (R)-4-amino-5-hexynoic acid (No Chromophore) Reaction Nucleophilic Attack & Ring Closure Analyte->Reaction Reagent OPA + N-acetyl-L-cysteine (Borate Buffer, pH 9.5) Reagent->Reaction Product Fluorescent Diastereomer (Ex: 340nm / Em: 450nm) Reaction->Product < 5 min Reaction Time

Caption: Pre-column chiral derivatization mechanism for fluorescence detection.

Part 4: Data Presentation & System Suitability

Use the following tables to benchmark your system's performance and adjust your gradient.

Table 1: Co-eluting Interferents and Resolution Strategies
Interfering CompoundStructural SimilarityPrimary Resolution StrategySystem Suitability Target
(S)-4-amino-5-hexynoic acid EnantiomerOPA + NAC chiral derivatizationResolution ( Rs​ ) ≥1.5
γ -Aminobutyric acid (GABA) Endogenous analogpH optimization (pH 5.8)Baseline separation
β -Alanine Endogenous analogShallow gradient (15-25% B)Peak purity index > 99%
Degradation Byproducts Isoindole breakdownAutomated in-needle mixing (< 2 min)Peak tailing factor < 1.2
Table 2: Optimized RP-HPLC Gradient for Diastereomeric Separation
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Flow Rate (mL/min)Rationale
0.085151.0Initial focusing of polar derivatives.
15.075251.0Shallow slope to resolve GABA and β -alanine.
35.040601.0Elution of the highly retained (R)- and (S)- diastereomers.
40.001001.0Column wash to remove late-eluting matrix lipids.
45.085151.0Re-equilibration for the next injection.

Sources

Troubleshooting

Correcting baseline drift in 5-Hexynoic acid, 4-amino-, (R)- NMR spectra

Focus Compound: 5-Hexynoic acid, 4-amino-, (R)- [γ-ethynyl GABA] Introduction (R)-4-amino-5-hexynoic acid is a highly specific, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT),...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 5-Hexynoic acid, 4-amino-, (R)- [γ-ethynyl GABA]

Introduction

(R)-4-amino-5-hexynoic acid is a highly specific, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), utilized extensively in neuropharmacology and epilepsy research[1][2]. During drug development, synthetic validation, and enzyme kinetic assays, precise 1 H and 13 C NMR quantification is paramount. However, researchers frequently encounter severe baseline drift in the resulting spectra. This drift disproportionately affects the integration of the terminal alkyne proton and the α -amine protons, leading to critical errors in calculating enantiomeric purity or enzyme inactivation rates ( kinact​ ).

This guide provides authoritative, self-validating protocols to correct these distortions without compromising the quantitative integrity of your data[3][4].

GABA_AT_Mechanism Enzyme GABA-AT Enzyme (PLP Cofactor) Schiff Schiff Base Intermediate Enzyme->Schiff Inhibitor (R)-4-amino-5-hexynoic acid Inhibitor->Schiff Alkylation Irreversible Alkylation Schiff->Alkylation Deprotonation Inactivation Enzyme Inactivation (Therapeutic Effect) Alkylation->Inactivation

Caption: Mechanism-based inactivation of GABA-AT by (R)-4-amino-5-hexynoic acid.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does my spectrum exhibit a "rolling" baseline, and why is it worse in aqueous enzyme assay buffers? Causality: A rolling baseline in the frequency domain is fundamentally a time-domain artifact. It originates from the receiver dead time—the microsecond delay required for the detector to recover after the high-power RF excitation pulse is switched off[5]. During this dead time, the first few points of the Free Induction Decay (FID) are lost. When Fourier Transformed, this truncation manifests as a first-order phase error and a sinusoidal baseline distortion[5]. This effect is heavily exacerbated in high-salt aqueous buffers (e.g., D 2​ O with phosphate buffer) due to acoustic ringing and radiation damping within the NMR probe.

Q2: How does baseline drift compromise GABA-AT kinetic quantification? Causality: Kinetic assays rely on the precise integration of substrate depletion or product formation. Baseline offsets artificially inflate or deflate the Area Under the Curve (AUC). If the baseline under the alkyne peak is offset by even a fraction of the noise level, the relative error (RE) of the concentration can exceed 14–16%[4]. This directly skews Michaelis-Menten constants ( Km​ ) and the fundamental understanding of the inhibitor's potency[1].

Section 2: Algorithm Selection Guide

Q3: How do I choose the correct mathematical model for baseline correction? Selecting the right algorithm depends on the nature of the distortion and the density of your spectrum:

  • Polynomial Fitting (Order 1–7): Best for broad, low-frequency drift. The algorithm identifies signal-free regions and fits a polynomial equation ( Y=A+Bx+Cx2... ) to the noise[6][7]. Expert Tip: Avoid orders >5, as they can introduce artificial oscillations (Runge's phenomenon)[8].

  • Spline Interpolation: Ideal for complex, undulating baselines. It divides the spectrum into segments and connects user-defined or auto-detected control points using smooth mathematical curves (splines)[5][9].

  • Ablative / FaceLift Algorithms: Recommended for highly crowded biological matrices (e.g., brain homogenates). These algorithms work in the frequency domain by iteratively "shaving off" positive peaks, effectively separating the true baseline from overlapping metabolite signals without requiring manual node selection[5][6].

Quantitative Impact of Baseline Correction Methods
Correction AlgorithmMathematical ModelBest Use Case for (R)-4-amino-5-hexynoic acidTypical Integration Error (RE %)
None (Raw FT) N/AIdeal FIDs only (rare in aqueous buffers)15.0 - 25.0%
Zero-Order (Offset) Y=A Constant vertical shift8.0 - 12.0%
Polynomial (3rd Order) Y=A+Bx+Cx2+Dx3 Broad, low-frequency drift in synthetic samples2.0 - 5.0%
Spline Interpolation Piecewise polynomialsSevere rolling baselines from acoustic ringing1.0 - 3.0%
Ablative / FaceLift Iterative peak shavingCrowded spectra (in situ enzyme assays)< 2.0%
Section 3: Self-Validating Experimental Protocol

Q4: What is the standard operating procedure for correcting baseline drift while preserving integral accuracy? To ensure trustworthiness, any spectral manipulation must be self-validating. We employ an internal standard (e.g., TSP at 0.00 ppm)[10] whose concentration is known. The protocol is successful only if the integral ratio of the standard to the corrected alkyne peak matches the gravimetric reality within a <2% margin of error.

Protocol: Step-by-Step Baseline Correction Workflow

Step 1: FID Pre-processing (Time Domain) Before applying frequency-domain corrections, apply Backward Linear Prediction to mathematically reconstruct the missing first points of the FID[5]. This addresses the root cause of the rolling baseline.

Step 2: Apodization Apply an exponential window function (e.g., 0.3 - 0.5 Hz line broadening) to improve the signal-to-noise ratio without excessively broadening the alkyne multiplet[3][10].

Step 3: Fourier Transform & Phase Correction Perform the FT, followed by meticulous manual zero-order (PH0) and first-order (PH1) phase correction. Crucial: Phase correction and baseline correction are independent in 1D NMR; always correct the phase first[7].

Step 4: Define Baseline Nodes (Frequency Domain) If using a polynomial or spline fit, manually define the baseline regions. Ensure you leave ~10% blank regions on either side of the spectrum[11]. Strictly avoid placing nodes near the base of the alkyne C-H stretch or the α -amine protons.

Step 5: Execute Correction Apply a 3rd-order polynomial fit (e.g., using bc(4) in Varian/Agilent or abs in Bruker TopSpin)[8][11].

Step 6: Self-Validation Check Integrate the TSP standard (0.00 ppm) and the target (R)-4-amino-5-hexynoic acid peaks. If the relative error exceeds 2%, undo the correction, adjust the baseline nodes to avoid peak tails, and reapply.

NMR_Workflow FID Raw FID Data LP Backward Linear Prediction FID->LP FT FT & Phase Correction LP->FT Assess Assess Baseline Drift FT->Assess Poly Polynomial Fit (Order 1-5) Assess->Poly Broad Drift Spline Spline Interpolation Assess->Spline Rolling Drift Validate Self-Validation: TSP vs Target Integral Poly->Validate Spline->Validate

Caption: Self-validating NMR processing workflow for correcting baseline drift.

References
  • Baseline Correction with Mnova - Mestrelab. mestrelabcn.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUNwr3hEs-lsn-h49zJr-jyeceUghSiee7ziFe7k3MnW78EgD3Z8wW4Qgzr45nho04oB_fWcHjzNEvxCTXlnCWlnTMCx-4kDMLSxDj8j6FS9d5C6BEfRV-awHNdaMrBVySTX3ACK7pTqWpHz3Us_Jm5rg0fbn3bc9OVUgRd1mC2OvUWl-bQTbyD5Nl_Kn]
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  • Baseline Correction - NMR Facility, UCSB Chem and Biochem. ucsb.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJo0WJ1ol-eOYGwa-w00ynM8PNdluGBkQQuS_Vvt--HpavetBi0lZ3_jW_uL5oSl90rrcSlmr1ssom_6fUJ2nCvJ8Lvwmankm0pOmWgE-qYAhaGLb4y7vibsbpeNpEvg8iaNaynSTnQTqEfAqWhjSh_ZqoExgEA==]
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Reference Data & Comparative Studies

Validation

A Comparative Guide to GABA-T Inhibition: (R)-4-amino-5-hexynoic acid vs. Vigabatrin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of (R)-4-amino-5-hexynoic acid and Vigabatrin as inhibitors of the enzyme GABA-transaminase (GABA-T)....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of (R)-4-amino-5-hexynoic acid and Vigabatrin as inhibitors of the enzyme GABA-transaminase (GABA-T). By synthesizing experimental data and mechanistic insights, this document serves as a technical resource for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Critical Role of GABA-T in Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The enzyme GABA-transaminase (GABA-T) is a key component of the GABA shunt pathway, responsible for the catabolism of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a cornerstone for therapeutic interventions in conditions characterized by excessive neuronal firing, such as epilepsy.

Vigabatrin, a clinically approved anticonvulsant, is a well-established irreversible inhibitor of GABA-T.[1][2] This guide will dissect the stereochemical nuances of Vigabatrin, comparing its racemic form to the isolated (R)-4-amino-5-hexynoic acid enantiomer in the context of GABA-T inhibition.

Chemical and Stereochemical Landscape

Vigabatrin is the commercial name for the racemic mixture of two enantiomers: (S)-(+)-4-amino-5-hexenoic acid and (R)-(-)-4-amino-5-hexynoic acid.[3][4] The presence of a chiral center at the fourth carbon atom gives rise to these non-superimposable mirror-image isomers.

CompoundIUPAC NameOther NamesChirality
Vigabatrin (±)-4-amino-5-hexenoic acidγ-vinyl-GABARacemic mixture
(R)-4-amino-5-hexynoic acid (R)-4-amino-5-hexenoic acid(R)-VigabatrinR-enantiomer
(S)-4-amino-5-hexynoic acid (S)-4-amino-5-hexenoic acid(S)-VigabatrinS-enantiomer

The stereochemistry of these molecules is critical to their biological activity, a concept that will be explored in the subsequent sections.

Mechanism of Action: Irreversible Inhibition of GABA-T

Both Vigabatrin and its constituent enantiomers are classified as mechanism-based irreversible inhibitors, also known as "suicide substrates," of GABA-T.[2] The inhibitor, being a structural analog of the natural substrate (GABA), enters the active site of the enzyme. The enzyme then initiates its normal catalytic process, which in this case, leads to the formation of a highly reactive intermediate that covalently binds to the enzyme, causing its permanent inactivation.

The following diagram illustrates the generalized mechanism of GABA-T inhibition by these compounds.

GABA_T_Inhibition cluster_0 GABA-T Catalytic Cycle GABA_T GABA-T Enzyme Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex GABA_T->Enzyme_Inhibitor_Complex Binding Inhibitor Vigabatrin or (R/S)-4-amino-5-hexynoic acid Inhibitor->Enzyme_Inhibitor_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Inhibitor_Complex->Reactive_Intermediate Enzymatic Processing Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Caption: Mechanism of GABA-T Inactivation.

Comparative Efficacy: A Tale of Two Enantiomers

The therapeutic efficacy of Vigabatrin is almost entirely attributed to the (S)-(+)-enantiomer.[3][5] Experimental evidence has consistently demonstrated that the (R)-(-)-enantiomer is pharmacologically inactive as a GABA-T inhibitor and does not contribute to the anticonvulsant effects of the racemic mixture.[5]

While a specific IC50 value for the (R)-enantiomer is not widely reported in the literature, which is in itself indicative of its lack of significant inhibitory activity, studies have qualitatively confirmed its inactivity. One study explicitly states that only the (S)-form of vigabatrin appears to inhibit GABA-transaminase, which corresponds with observations in animal models of epilepsy where the (R)-form exhibits no anticonvulsant effect.[5]

For a quantitative perspective, the inhibitory concentration of racemic Vigabatrin has been documented.

CompoundTypeIC50 ValueTarget EnzymeNotes
Vigabatrin (racemic) Irreversible Inhibitor~350 µM[6]GABA-TThe clinically used form.
(R)-4-amino-5-hexynoic acid Inactive EnantiomerNot reported/Inactive[5]GABA-TDoes not contribute to the therapeutic effect.
(S)-4-amino-5-hexenoic acid Active EnantiomerNot explicitly reported but is the active componentGABA-TResponsible for the pharmacological activity of Vigabatrin.

This stark difference in activity underscores the high degree of stereoselectivity of the GABA-T enzyme's active site.

Clinical and Research Implications

The clinical application of Vigabatrin is well-established for the treatment of infantile spasms and refractory complex partial seizures.[2] However, its use is associated with a significant risk of peripheral visual field defects, which necessitates careful patient monitoring.[2]

Given that the (R)-enantiomer is inactive, its presence in the racemic mixture contributes to the overall drug load without providing therapeutic benefit. This raises questions about the potential for enantiopure (S)-Vigabatrin to offer an improved therapeutic index, potentially allowing for lower effective doses and a different side-effect profile. However, the development of an enantiopure formulation has not been commercially pursued.

For researchers, the inactivity of (R)-4-amino-5-hexynoic acid makes it an ideal negative control in studies investigating the effects of GABA-T inhibition. Its structural similarity to the active (S)-enantiomer allows for the dissection of on-target versus off-target effects of Vigabatrin.

Experimental Protocol: In Vitro GABA-T Inhibition Assay

The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of test compounds against purified human GABA-T. This method is based on a coupled enzyme reaction where the product of the GABA-T reaction is utilized by a second enzyme to produce a detectable change in absorbance.[1]

Principle

The assay indirectly measures GABA-T activity by quantifying the production of succinic semialdehyde (SSA). SSA is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Assay_Workflow cluster_1 GABA-T Inhibition Assay Workflow Reagents Prepare Reagents: - Purified human GABA-T - GABA (substrate) - α-ketoglutarate (co-substrate) - SSADH - NADP+ - Test Compound (e.g., Vigabatrin) - Assay Buffer Incubation Incubate GABA-T with Test Compound Reagents->Incubation Reaction_Initiation Initiate Reaction with GABA and α-ketoglutarate Incubation->Reaction_Initiation Measurement Measure Absorbance at 340 nm (kinetic read) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis

Caption: General workflow for the GABA-T inhibition assay.

Materials
  • Purified recombinant human GABA-T

  • GABA

  • α-ketoglutarate (α-KG)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-NADP+

  • Test compounds ((R)-4-amino-5-hexynoic acid, Vigabatrin)

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)

  • 96-well clear flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure
  • Reagent Preparation:

    • Prepare stock solutions of GABA, α-KG, and NADP+ in the assay buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • Assay Buffer

      • Purified human GABA-T (e.g., 2.5 µg/mL final concentration)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at 25°C to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Prepare a reaction mix containing GABA, α-KG, SSADH, and NADP+ in the assay buffer.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately place the plate in a microplate spectrophotometer pre-set to 25°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The comparison between (R)-4-amino-5-hexynoic acid and Vigabatrin for GABA-T inhibition is fundamentally a lesson in stereospecificity. Vigabatrin, as a racemic mixture, derives its therapeutic effect solely from the (S)-enantiomer, while the (R)-enantiomer is inactive. This guide has provided a comprehensive overview of their mechanisms, a quantitative comparison of their efficacy (or lack thereof), and a detailed experimental protocol for their evaluation. For researchers in the field, understanding these differences is paramount for the rational design of new therapeutic agents targeting the GABAergic system and for the precise interpretation of experimental results.

References

  • Park, M. G., Han, A. R., Kim, S. Y., Kim, J. Y., & Lee, C. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2016–2024. [Link]

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]

  • KAIST Research Portal. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of the inhibitory effects of vigabatrin on human and bacterial GABA-T under non-reducing and reducing conditions. Retrieved from [Link]

  • ResearchGate. (2022). Spectrophotometric assay of GABA content. Retrieved from [Link]

  • Taylor & Francis Online. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]

  • Schousboe, A., Larsson, O. M., & Seiler, N. (1986). Experimental studies of the influence of vigabatrin on the GABA system. British Journal of Clinical Pharmacology, 21(S1), 13S-17S. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vigabatrin? Retrieved from [Link]

  • European Medicines Agency. (2018). Kigabeq, INN-vigabatrin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A concise review on analytical profile of Vigabatrin. Retrieved from [Link]

  • Jung, M. J., Lippert, B., Metcalf, B. W., Böhlen, P., & Schechter, P. J. (1977). gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice. Journal of Neurochemistry, 29(5), 797–802. [Link]

  • Silverman, R. B., & Levy, M. A. (1981). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 103(15), 4584–4588. [Link]

  • Suliman, F. E., & Al-Amri, M. S. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 297–301. [Link]

  • Bukhari, S. N. A., Armarego, W. L. F., & M. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(1), 1. [Link]

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037–4070. [Link]

  • Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Journal of Neurochemistry, 28(4), 717–723. [Link]

  • Assay Genie. (n.d.). γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. Retrieved from [Link]

  • Burke, J. R., & Silverman, R. B. (1992). ChemInform Abstract: Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). ChemInform, 23(11). [Link]

  • Taylor & Francis Online. (2019). GABA enzymatic assay kit. Retrieved from [Link]

  • Marnela, K. M., & Lähdesmäki, P. (1983). Protection by 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and hypobaric hypoxia against kainic acid neurotoxicity. Neurochemical Research, 8(9), 1145–1154. [Link]

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Comparative

The Enantiomeric Divide: A Comparative Guide to (R)- and (S)-4-Amino-5-Hexynoic Acid

Executive Summary As neuropharmacological drug development advances, the importance of chirality in target selectivity cannot be overstated. 4-Amino-5-hexynoic acid (also known as γ-acetylenic GABA or GAG) is a potent, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacological drug development advances, the importance of chirality in target selectivity cannot be overstated. 4-Amino-5-hexynoic acid (also known as γ-acetylenic GABA or GAG) is a potent, mechanism-based suicide inactivator of γ-aminobutyric acid aminotransferase (GABA-AT)[1]. While historically studied as a racemate for its anticonvulsant properties, its two enantiomers—(R)-(-) and (S)-(+) —exhibit drastically different pharmacological profiles. This guide provides an objective, data-driven comparison of these enantiomers, detailing their distinct mechanistic pathways, stereoselective enzyme inhibition, and the self-validating protocols required to evaluate them.

Mechanistic Pathways & Stereoselectivity

GABA levels in the mammalian central nervous system are tightly regulated by a delicate metabolic balance. Synthesis is driven by , which decarboxylates L-glutamate into GABA. Degradation is catalyzed by, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde[2].

Both the (R)- and (S)-enantiomers of 4-amino-5-hexynoic acid irreversibly inactivate mammalian GABA-AT by forming a covalent adduct with the PLP cofactor[2]. However, the critical divergence occurs at the synthesis step (GAD). Mammalian GAD is irreversibly inactivated by the (S)-(+)-enantiomer, whereas the (R)-(-)-enantiomer leaves mammalian GAD completely unaffected[3].

Pathway Glu L-Glutamate GAD Mammalian GAD (Synthesis) Glu->GAD GABA GABA (Inhibitory) GABAT Mammalian GABA-AT (Degradation) GABA->GABAT SSA Succinic Semialdehyde GAD->GABA GABAT->SSA R_GAG (R)-(-)-GAG R_GAG->GABAT Irreversible Inhibition S_GAG (S)-(+)-GAG S_GAG->GAD Irreversible Inhibition S_GAG->GABAT Irreversible Inhibition

Fig 1: Differential inhibition of mammalian GABA metabolic pathways by (R)- and (S)-GAG enantiomers.

Performance Comparison: (R)- vs. (S)-Enantiomer

The following table synthesizes the quantitative and qualitative differences between the two enantiomers based on established in vitro and in vivo data.

Property / Target(R)-(-)-4-Amino-5-hexynoic acid(S)-(+)-4-Amino-5-hexynoic acidMechanistic Causality
Mammalian GABA-AT Irreversible InactivationIrreversible InactivationBoth enantiomers successfully align their alkyne moieties with the PLP cofactor to facilitate proton abstraction at C-4[2].
Mammalian GAD No Inhibition Irreversible InactivationThe active site of mammalian GAD sterically restricts the (R)-enantiomer, preventing the abstraction of the C-4 proton required for inactivation[3].
Bacterial GAD Irreversible InactivationNo InhibitionEvolutionary divergence in active site architecture reverses the stereochemical preference compared to mammalian GAD[3].
Cellular Uptake Poor / Minimal Active TransportHigh-Affinity Active TransportNeuronal and astrocytic GABA carriers possess a highly stereoselective binding pocket that only accommodates the (S)-configuration[4].
Net In Vivo GABA Elevation Highly Effective Suboptimal / Conflicting(R)-GAG prevents GABA degradation without halting its synthesis, leading to massive net accumulation in rodent models[3].

Self-Validating Experimental Protocols

To rigorously evaluate the inhibitory profiles of these enantiomers, researchers must employ a self-validating in vitro assay. This methodology ensures that the observed enzyme inactivation is truly a covalent, mechanism-based event rather than an artifact of cofactor depletion or competitive tight-binding.

Workflow Step1 1. Baseline Establishment Quantify endogenous GABA & PLP Step2 2. Enantiomer Incubation (R)- vs (S)-GAG with GABA-AT/GAD Step1->Step2 Step3 3. Dialysis Validation Test for irreversible covalent binding Step2->Step3 Step4 4. Kinetic Analysis Calculate k_inact and K_I values Step3->Step4

Fig 2: Self-validating in vitro workflow for assessing irreversible enzyme inactivation by GAG.

Protocol: In Vitro PLP-Dependent Enzyme Inactivation Assay
  • Baseline Establishment (Internal Control): Purify mammalian GABA-AT and GAD. Pre-incubate the apoenzymes with an excess of Pyridoxal 5'-Phosphate (PLP) (50 μM) for 30 minutes to ensure 100% holoenzyme saturation. Measure baseline activity using a standard fluorometric substrate assay to establish the uninhibited Vmax​ .

  • Enantiomer Incubation: Incubate the holoenzymes with varying concentrations (0.1 μM to 100 μM) of isolated (R)-(-)- and (S)-(+)-4-amino-5-hexynoic acid at 37°C. Include a vehicle control (negative control) and a Vigabatrin control (positive control)[2].

  • Kinetic Sampling: Extract aliquots at precise time intervals (e.g., 0, 5, 10, 30, 60 minutes) and immediately dilute them 1:100 into an assay mixture containing saturating substrate concentrations to measure residual activity.

  • Dialysis Validation (The Self-Validating Step): To prove the mechanism is suicide inactivation rather than tight-binding competitive inhibition, subject the fully inhibited enzyme-inhibitor complex to extensive dialysis against a PLP-containing buffer (4°C) for 24 hours. If enzyme activity is not restored post-dialysis, irreversible covalent modification is definitively confirmed.

  • Data Analysis: Plot the natural log of residual activity versus time to determine the pseudo-first-order rate constant ( kobs​ ). Calculate the maximal rate of inactivation ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Expert Insights: The Causality of Chirality in Drug Development

When designing neuropharmacological interventions, raw binding affinity is only half the equation; metabolic flux dictates in vivo success. The racemic mixture of 4-amino-5-hexynoic acid was initially explored for its anticonvulsant properties because it elevates brain GABA[1]. However, utilizing the racemate introduces a self-defeating metabolic conflict.

By irreversibly inhibiting mammalian GAD, the (S)-enantiomer actively starves the brain of newly synthesized GABA[3]. The (R)-enantiomer, conversely, acts as a precision instrument. It selectively paralyzes the degradation pathway (GABA-AT) while leaving the synthesis pathway (GAD) completely unhindered[3]. This unidirectional modulation is precisely why stereopure (R)-(-)-4-amino-5-hexynoic acid produces a vastly superior, uncompromised accumulation of synaptic GABA.

Furthermore, while the (S)-enantiomer dominates active cellular uptake via neuronal carriers[4], the sheer enzymatic selectivity of the (R)-enantiomer overrides these transport dynamics when administered systemically. For drug development professionals, this underscores a critical lesson: optimizing for cellular uptake (pharmacokinetics) must never come at the cost of contradictory target engagement (pharmacodynamics).

References

  • Danzin C., Claverie N., Jung M.J. (1984). Stereochemistry of the inactivation of 4-aminobutyrate: 2-oxoglutarate aminotransferase and L-glutamate 1-carboxylase by 4-aminohex-5-ynoic acid enantiomers. Biochemical Pharmacology, 33(11), 1741-1746. URL: [Link]

  • Schousboe A., Larsson O.M., Seiler N. (1986). Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes. Neurochemical Research, 11, 1497-1505. URL: [Link]

  • Silverman R.B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(7), 4037-4070. URL: [Link]

  • Wikipedia Contributors. γ-Acetylenic GABA. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Validation

Validating target engagement of 5-Hexynoic acid, 4-amino-, (R)- in vivo

An in-depth technical comparison and validation guide for evaluating the in vivo target engagement of 5-Hexynoic acid, 4-amino-, (R)- (also known as (R)-γ-acetylenic GABA). Introduction: The Stereochemical Imperative in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for evaluating the in vivo target engagement of 5-Hexynoic acid, 4-amino-, (R)- (also known as (R)-γ-acetylenic GABA).

Introduction: The Stereochemical Imperative in Target Engagement

As a Senior Application Scientist, I frequently encounter researchers struggling to validate central nervous system (CNS) target engagement for irreversible enzyme inhibitors. Elevating brain γ-aminobutyric acid (GABA) levels is a validated therapeutic strategy for epilepsy and addiction. However, the metabolic pathways governing GABA are tightly coupled.

The compound 5-Hexynoic acid, 4-amino-, (R)- represents a masterclass in stereoselective drug design. It acts as a mechanism-based (suicide) inactivator of GABA aminotransferase (GABA-AT), the enzyme responsible for degrading GABA into succinic semialdehyde ()[1]. By understanding the causality behind its stereochemistry, we can design a self-validating experimental workflow to definitively prove its in vivo efficacy.

Mechanistic Causality: Why the (R)-Enantiomer?

When selecting an inhibitor for GABA-AT, researchers often default to racemic mixtures or readily available alternatives like Vigabatrin. However, the stereochemistry of 4-amino-5-hexynoic acid dictates its in vivo utility.

The (S)-enantiomer is a potent inhibitor of GABA-AT, but it suffers from a fatal flaw: it simultaneously irreversibly inhibits Glutamate Decarboxylase (GAD) , the enzyme responsible for synthesizing GABA ()[2]. By inhibiting both synthesis and degradation, the (S)-enantiomer starves the brain of newly synthesized GABA, severely dampening the net elevation of the neurotransmitter.

Conversely, the (R)-enantiomer is highly selective. It inactivates GABA-AT without affecting GAD, ensuring a unidirectional, robust accumulation of GABA in the CNS[2].

Pathway Glu L-Glutamate GAD GAD Enzyme (Synthesis) Glu->GAD GABA GABA GABA_AT GABA-AT Enzyme (Degradation) GABA->GABA_AT SSA Succinic Semialdehyde GAD->GABA GABA_AT->SSA R_Enantiomer (R)-4-amino-5-hexynoic acid (Target Compound) R_Enantiomer->GABA_AT Selective Inactivation S_Enantiomer (S)-4-amino-5-hexynoic acid (Alternative) S_Enantiomer->GAD Off-Target Inactivation S_Enantiomer->GABA_AT

GABA metabolic shunt and stereoselective inhibition profile of 4-amino-5-hexynoic acid enantiomers.

Comparative Profiling of GABA-AT Inactivators

To objectively position (R)-4-amino-5-hexynoic acid against alternative tools, we must evaluate target selectivity and functional outcomes.

InhibitorPrimary TargetOff-Target ActivityMechanism of ActionIn Vivo Efficacy Profile
(R)-4-amino-5-hexynoic acid GABA-ATNone observed (GAD spared)Irreversible suicide inhibitionHigh net GABA elevation due to intact synthesis[2]
(S)-4-amino-5-hexynoic acid GABA-ATGAD (Synthesis enzyme)Irreversible suicide inhibitionSuboptimal GABA elevation (synthesis blocked)[2]
Vigabatrin (γ-vinyl GABA) GABA-ATMinimalIrreversible suicide inhibitionStandard clinical baseline, requires higher dosing[1]
Gabaculine GABA-ATOAT (Ornithine Aminotransferase)Irreversible suicide inhibitionNon-selective, potential metabolic toxicity[3]

Experimental Protocol: Self-Validating In Vivo Target Engagement

Validating the target engagement of an irreversible inhibitor requires a specific logical framework. We cannot simply measure drug concentration in the brain (pharmacokinetics); we must measure the functional ablation of the enzyme ex vivo. The following protocol is designed as a self-validating system to eliminate false positives.

Phase 1: In Vivo Administration & Time-Course
  • Action: Administer (R)-4-amino-5-hexynoic acid (e.g., 10–50 mg/kg i.p.) to adult rodents. Include a vehicle cohort (negative control) and a Vigabatrin cohort (positive control).

  • Causality: A time-course (e.g., 1h, 4h, 24h) is essential. Because mechanism-based inactivators require catalytic turnover by the target enzyme to form the covalent adduct, maximal inhibition is time-dependent[1].

Phase 2: Tissue Processing & Rapid Dialysis (The Crucial Step)
  • Action: Euthanize animals, rapidly dissect brain tissue, and homogenize in cold 50 mM potassium phosphate buffer (pH 7.4). Subject the homogenate to rapid dialysis (or size-exclusion chromatography) against the same buffer for 4–12 hours.

  • Causality: This is the critical failure point in many target engagement studies. If you do not remove the unbound inhibitor from the tissue homogenate, the free drug will inhibit the enzyme during your ex vivo assay. Dialysis physically separates in vivo covalent engagement from ex vivo assay artifacts.

Phase 3: Ex Vivo Coupled Enzyme Assay
  • Action: Incubate the dialyzed homogenate with saturating concentrations of GABA, α-ketoglutarate, NADP+, and exogenous Succinic Semialdehyde Dehydrogenase (SSADH). Monitor the continuous formation of NADPH at 340 nm.

  • Causality: Because the inhibitor is irreversible, the Vmax​ of the dialyzed homogenate will be permanently reduced compared to the vehicle control. The coupled assay allows for a real-time spectrophotometric readout of residual GABA-AT activity ()[4].

Phase 4: Orthogonal Pharmacodynamic Validation
  • Action: Process a parallel tissue aliquot via protein precipitation and analyze total GABA levels using LC-MS/MS[4].

  • Causality: True target engagement must translate to a pharmacodynamic effect. If GABA-AT is inhibited but total GABA does not rise, compensatory clearance mechanisms may be active.

Workflow Step1 1. In Vivo Dosing (Vehicle, Target, Positive Control) Step2 2. Brain Tissue Harvesting (Time-course: 1h, 4h, 24h) Step1->Step2 Step3 3. Homogenization & Rapid Dialysis (Crucial) Step2->Step3 Split Step3->Split Step4a 4A. Ex Vivo GABA-AT Assay (Target Engagement) Split->Step4a Step4b 4B. LC-MS/MS Analysis (Functional Output: GABA levels) Split->Step4b

Self-validating ex vivo workflow for measuring irreversible GABA-AT target engagement.

References

  • Danzin C, Jung MJ, Metcalf BW, et al. "Stereochemistry of the inactivation of 4-aminobutyrate: 2-oxoglutarate aminotransferase and L-glutamate 1-carboxylase by 4-aminohex-5-ynoic acid enantiomers." Biochemical Pharmacology (1984).

  • Silverman RB. "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews (2018).

  • Zigangirova NA, et al. "Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs." Current Topics in Medicinal Chemistry (2011).

  • Silva A, et al. "An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function." Current Neuropharmacology (2015).

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